molecular formula C7H7Cl2N B105502 3,4-Dichloro-2-methylaniline CAS No. 62077-25-2

3,4-Dichloro-2-methylaniline

Cat. No.: B105502
CAS No.: 62077-25-2
M. Wt: 176.04 g/mol
InChI Key: NMIWDZYCBUCFON-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dichloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIWDZYCBUCFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606984
Record name 3,4-Dichloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62077-25-2
Record name 3,4-Dichloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Dichloro-2-methylaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-methylaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds. Its chemical structure, characterized by a dichlorinated benzene ring with methyl and amino substituents, imparts specific reactivity and properties that are leveraged in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, catering to the needs of research and development professionals.

Chemical Structure and Properties

The structural and physical properties of this compound are fundamental to its application in chemical synthesis.

Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 62077-25-2[1]

  • Molecular Formula: C₇H₇Cl₂N[1]

  • SMILES: CC1=C(C=CC(=C1Cl)Cl)N[1]

  • InChI Key: NMIWDZYCBUCFON-UHFFFAOYSA-N[1]

Chemical Properties Summary:

A compilation of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of the available data are predicted values and should be considered as such until experimentally verified.

PropertyValueReference
Molecular Weight 176.04 g/mol [2]
Boiling Point 287.0 ± 35.0 °C (Predicted)[2]
Density 1.334 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.76 ± 0.10 (Predicted)[2]
Storage Temperature Room temperature, in a dark, inert atmosphere[2]

Synthesis and Purification

Proposed Synthetic Pathway:

A potential synthetic pathway for this compound could start from 2-methyl-3-nitroaniline. This precursor would first undergo a Sandmeyer reaction to introduce a chloro group at the 3-position, followed by a second chlorination at the 4-position, and finally, reduction of the nitro group. Alternatively, starting from a dichlorinated nitro-toluene precursor and subsequently reducing the nitro group is another feasible route.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization & Sandmeyer Reaction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Reduction 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Intermediate_1 Diazonium Salt 2-Methyl-3-nitroaniline->Intermediate_1 Intermediate_2 3-Chloro-2-methyl-nitrobenzene Intermediate_1->Intermediate_2 Reagents_1 NaNO2, HCl Reagents_2 CuCl Product This compound Intermediate_2->Product Reagents_3 Cl2, FeCl3 Reagents_4 Fe, HCl or H2, Pd/C

Proposed synthetic pathway for this compound.

Purification:

Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility of the crude product and impurities. A common approach involves dissolving the crude product in a hot solvent in which it is soluble and then allowing it to cool slowly, causing the pure compound to crystallize out.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS):

A GC-MS spectrum of this compound is available in the PubChem database (CID 20429777). The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 175, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would be observed with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively. Fragmentation would likely involve the loss of a methyl group (-15 amu), a chlorine atom (-35/37 amu), and potentially the entire amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, a broad singlet for the amine protons, and two singlets or an AB quartet for the aromatic protons, depending on their coupling.

  • ¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methyl and amino groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region below 800 cm⁻¹).

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate. Its most notable application is in the synthesis of the herbicide Quinclorac.[2] Quinclorac is a quinolinecarboxylic acid herbicide used to control a variety of grass and broadleaf weeds.

Toxicological Profile:

Specific toxicological data for this compound is limited. However, dichloroanilines as a class of compounds are known to exhibit toxicity. For instance, 3,4-dichloroaniline has been shown to cause haematological changes and has been investigated for its genotoxic potential. It is reasonable to assume that this compound may exhibit similar toxicological properties, and therefore, it should be handled with appropriate safety precautions in a laboratory setting.

Signaling Pathways:

There is currently no specific information available in the searched literature detailing the interaction of this compound with any biological signaling pathways. As a chemical intermediate, its primary role is in synthetic chemistry rather than as a bioactive molecule for drug development. The diagram below illustrates its role as a precursor in the synthesis of the herbicide Quinclorac, which then exerts its biological effect on plants.

Application_Pathway This compound This compound Quinclorac Quinclorac This compound->Quinclorac Chemical Synthesis Other_Reactants Other Reactants Other_Reactants->Quinclorac Biological_Target Weed (e.g., Barnyard Grass) Quinclorac->Biological_Target Application Effect Weed Control Biological_Target->Effect Inhibition of Cellulose Biosynthesis

Application of this compound in herbicide synthesis.

Conclusion

This compound is a valuable chemical intermediate with defined structural and predicted physicochemical properties. While detailed experimental data on its synthesis, purification, and biological activity are not extensively documented in publicly available literature, its role as a precursor to the herbicide Quinclorac is well-established. Further research is warranted to fully characterize its experimental properties and to explore any potential biological effects beyond its current application as a synthetic building block. Researchers and drug development professionals should handle this compound with care, considering the potential toxicity associated with the dichloroaniline class of compounds.

References

3,4-Dichloro-2-methylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloro-2-methylaniline, a key chemical intermediate. It details its chemical and physical properties, outlines its synthesis, and discusses its significant applications in the manufacturing of agrochemicals and potentially in the development of novel pharmaceutical compounds. This document also includes essential safety and handling information to ensure its proper use in a research and development setting.

Chemical Identity and Properties

This compound, also known as 6-Amino-2,3-dichlorotoluene, is a substituted aniline with the chemical formula C₇H₇Cl₂N.[1][2] Its fundamental properties are summarized below.

CAS Number: 62077-25-2[1][2]

Molecular Weight: 176.04 g/mol [1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇Cl₂N[1][2]
Molecular Weight 176.04 g/mol [1]
Boiling Point (Predicted) 287.0 ± 35.0 °C
Density (Predicted) 1.334 ± 0.06 g/cm³
pKa (Predicted) 2.76 ± 0.10

Note: Some physical properties are predicted and should be confirmed with experimental data.

Synthesis of this compound

A potential synthetic pathway is illustrated below:

Synthesis_Pathway General Synthesis Pathway for this compound Start 2,3-Dichloro-6-nitrotoluene Intermediate Reduction Start->Intermediate e.g., Fe/HCl or Catalytic Hydrogenation Product This compound Intermediate->Product

Caption: A generalized synthetic route to this compound.

A detailed experimental protocol for a related compound, 3-chloro-2-methylaniline, involves the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron filings and hydrochloric acid, followed by steam distillation and vacuum distillation for purification.[3] A similar approach could likely be adapted for the synthesis of this compound from 2,3-dichloro-6-nitrotoluene.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Herbicide Synthesis

This compound is a known impurity in the production of the herbicide Quinclorac.[1] Quinclorac, or 3,7-dichloro-8-quinolinecarboxylic acid, is a selective herbicide used to control weeds in rice and other crops.[4]

Synthesis of 3,6,7-Trichloro-8-quinolinecarboxylic Acid

This compound serves as a precursor for the synthesis of 3,6,7-Trichloro-8-quinolinecarboxylic Acid. This synthesis can be achieved through a Gould-Jacobs reaction, a well-established method for forming quinoline ring systems from anilines.[5][6]

The general steps of the Gould-Jacobs reaction are:

  • Condensation of the aniline with an alkoxymethylenemalonic ester.

  • Thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.

  • Saponification of the ester to a carboxylic acid.

  • Decarboxylation to yield the 4-hydroxyquinoline.

A subsequent chlorination step would be necessary to introduce the chlorine atom at the 3-position.

Gould_Jacobs_Workflow Gould-Jacobs Reaction Workflow for Quinolone Synthesis Aniline This compound Condensation Condensation Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Saponification Saponification Cyclization->Saponification Decarboxylation Decarboxylation Saponification->Decarboxylation Chlorination Chlorination Decarboxylation->Chlorination Product 3,6,7-Trichloro-8-quinolinecarboxylic Acid Chlorination->Product

Caption: A workflow illustrating the synthesis of a trichloro-quinolinecarboxylic acid.

Safety and Handling

General Hazards of Dichloroanilines:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation/damage.

  • Sensitization: May cause an allergic skin reaction.

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Recommended Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Avoid release to the environment.

First Aid Measures:

  • If swallowed: Immediately call a poison center or doctor.

  • If on skin: Wash with plenty of water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a significant chemical intermediate with established use in the agrochemical industry and potential for broader applications in organic synthesis. While detailed experimental and safety data for this specific isomer are limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and applications based on available information and established chemical principles. Researchers and drug development professionals should exercise caution and consult specialized safety resources when handling this compound.

References

Technical Guide to the Spectroscopic Analysis of 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the spectroscopic data for 3,4-Dichloro-2-methylaniline (CAS No: 62077-25-2). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed characterization data for this compound. The guide summarizes key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally verified spectra for this specific molecule are not widely published, this guide presents expected data based on established spectroscopic principles and data from analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Identity and Properties

This compound is an aromatic amine derivative. Its structure and key identifiers are presented below.

PropertyValue
IUPAC Name This compound[1]
CAS Number 62077-25-2[1]
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
Exact Mass 174.9955546 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR spectra in a standard deuterated solvent such as chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as the internal standard.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2Doublet1HAromatic H (C5-H)
~ 6.6 - 6.8Doublet1HAromatic H (C6-H)
~ 3.6 - 4.2Broad Singlet2HAmine (-NH₂)
~ 2.2 - 2.4Singlet3HMethyl (-CH₃)
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 144 - 146C1 (C-NH₂)
~ 120 - 122C2 (C-CH₃)
~ 132 - 134C3 (C-Cl)
~ 125 - 127C4 (C-Cl)
~ 130 - 132C5 (C-H)
~ 115 - 117C6 (C-H)
~ 15 - 17C7 (-CH₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups within a molecule based on their characteristic vibrational frequencies. The table below lists the expected absorption bands for this compound.

Wavenumber Range (cm⁻¹)IntensityBond Vibration
3300 - 3500Medium, DoubletN-H Stretch (primary amine)
3000 - 3100MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch (methyl)
1600 - 1650StrongN-H Scissoring
1450 - 1600Medium-StrongAromatic C=C Stretch
1250 - 1350StrongAromatic C-N Stretch
1000 - 1100StrongC-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

m/z (Mass-to-Charge Ratio)Proposed FragmentNotes
175/177/179[M]⁺Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
160/162/164[M - CH₃]⁺Loss of a methyl radical.
140/142[M - Cl]⁺Loss of a chlorine radical.
105[M - 2Cl]⁺Loss of both chlorine radicals.
77[C₆H₅]⁺Phenyl cation fragment, indicating further fragmentation.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[2]

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2][3] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm).[3]

  • Data Acquisition :

    • ¹H NMR : A standard proton pulse sequence is used. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.[2]

    • ¹³C NMR : A proton-decoupled pulse sequence is utilized. A greater number of scans is typically required compared to ¹H NMR.[2]

  • Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then subjected to phase and baseline corrections to yield the final data.[3]

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[2]

  • Sample Preparation : A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile organic solvent, such as methylene chloride.[4]

  • Film Creation : A single drop of this solution is placed onto the surface of a clean, dry salt plate (KBr or NaCl).[4] The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

  • Data Acquisition : The salt plate is placed in the sample holder of the FTIR spectrometer. A background spectrum (of the clean, empty plate) is acquired first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (GC-MS Method)
  • Instrumentation : A Mass Spectrometer coupled with a Gas Chromatograph (GC-MS) is ideal for this type of compound.[2]

  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.[2][5]

  • GC Conditions : The sample is injected into the GC, where it is vaporized. The oven temperature is programmed to ramp up (e.g., starting at 100°C and increasing to 280°C) to ensure separation of components on the column, with helium typically used as the carrier gas.[2]

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.[2]

    • Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[6]

    • Detection : A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Confirmation Sample This compound (Pure Sample) Prep Dissolution in Appropriate Solvent Sample->Prep NMR NMR Spectrometer Prep->NMR NMR IR FTIR Spectrometer Prep->IR IR MS GC-MS System Prep->MS MS NMR_Data FID Signal NMR->NMR_Data IR_Data Interferogram IR->IR_Data MS_Data Ion Counts MS->MS_Data NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Data->IR_Proc MS_Proc Spectrum Generation MS_Data->MS_Proc Final Structural Confirmation NMR_Proc->Final Chemical Shifts & Coupling IR_Proc->Final Functional Groups MS_Proc->Final Molecular Weight & Fragmentation

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Solubility and Physical Properties of 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-Dichloro-2-methylaniline (CAS No. 62077-25-2), with a particular focus on its solubility profile. Due to the limited availability of extensive experimental data for this specific compound, this guide incorporates predicted values and data from closely related analogs to offer a thorough understanding. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key property determination are provided.

Core Physical and Chemical Properties

This compound is a halogenated aromatic amine. Its structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and an amino group, dictates its physicochemical properties and reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Type
Molecular Formula C₇H₇Cl₂N-
Molecular Weight 176.04 g/mol [1][2]
CAS Number 62077-25-2[1][2][3]
Boiling Point 287.0 ± 35.0 °CPredicted[1]
Density 1.334 ± 0.06 g/cm³Predicted[1]
pKa 2.76 ± 0.10Predicted[1]

Note: Some physical properties are based on computational predictions due to the absence of published experimental data.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. While specific quantitative solubility data for this compound is scarce, its solubility can be inferred from its chemical structure and data on analogous compounds. As a substituted aniline, it is expected to exhibit solubility in various organic solvents and limited solubility in water. The presence of the amino group allows for salt formation in acidic conditions, which can enhance aqueous solubility.

Table 2: Solubility of this compound

SolventSolubilitySource/Type
Water Low (inferred)Based on analogs
Methanol Soluble (inferred)Commercial availability of solutions[4]
Ethanol Soluble (inferred)Based on analogs[5]
Acetone Soluble (inferred)Based on analogs[5]
Dichloromethane Soluble (inferred)Based on analogs[5]

Note: The solubility information is largely qualitative and inferred from the behavior of structurally similar compounds like 3,4-dichloroaniline and other chlorinated anilines.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties discussed in this guide.

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Boiling Point (Distillation Method)

The boiling point is a fundamental physical property of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is determined by heating the liquid and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected in the receiving flask. Record this temperature.

Determination of Density (Volume Displacement Method)

This method is suitable for determining the density of a solid that is insoluble in the displacement liquid.

Principle: Density is defined as mass per unit volume. The mass of the sample is determined by weighing, and the volume is measured by the displacement of a liquid in which the solid is insoluble.

Apparatus:

  • Analytical balance

  • Graduated cylinder

  • Beaker

  • A liquid in which this compound is insoluble (e.g., water, if insolubility is confirmed)

Procedure:

  • Weigh a sample of this compound using an analytical balance to determine its mass.

  • Fill a graduated cylinder with a known volume of the displacement liquid.

  • Carefully immerse the weighed solid into the liquid in the graduated cylinder, ensuring it is fully submerged.

  • Record the new volume. The difference between the initial and final volumes is the volume of the solid sample.

  • Calculate the density by dividing the mass of the sample by its volume.

Determination of Solubility

The following workflow outlines a general procedure for determining the solubility of a solid compound in a given solvent.

G Experimental Workflow for Solubility Determination start Start: Prepare known concentration solutions prep_supersat Prepare a supersaturated solution of the compound in the solvent start->prep_supersat equilibrate Equilibrate the solution at a constant temperature with stirring prep_supersat->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Take an aliquot of the clear supernatant settle->sample analyze Analyze the concentration of the aliquot using a suitable method (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate the solubility (e.g., in mg/mL or mol/L) analyze->calculate end End: Report solubility at the specified temperature calculate->end

Caption: Workflow for determining the solubility of a solid.

Conclusion

This guide provides a summary of the available physical and solubility data for this compound. While there is a notable lack of extensive experimental data in publicly accessible literature, the provided predicted values and information from analogous compounds offer a valuable starting point for researchers and professionals in the fields of chemistry and drug development. The included experimental protocols serve as a practical reference for the in-house determination of these crucial properties.

References

An In-depth Technical Guide to the Potential Reactivity and Reaction Mechanisms of 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-2-methylaniline is a key chemical intermediate, notably in the synthesis of the quinoline carboxylic acid herbicide, quinclorac. Understanding its reactivity and the mechanisms of its various transformations is crucial for optimizing existing synthetic routes and exploring new applications in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the potential reactivity of this compound, focusing on key reaction types including electrophilic aromatic substitution, N-acylation, diazotization and subsequent coupling reactions, and palladium-catalyzed cross-coupling reactions. Detailed reaction mechanisms and generalized experimental protocols, drawn from analogous systems where specific data for the title compound is limited, are presented. Quantitative data, where available for closely related compounds, is summarized in structured tables to facilitate comparison.

Introduction

This compound, with the chemical formula C₇H₇Cl₂N, is a substituted aniline that serves as a valuable building block in organic synthesis.[1] Its primary industrial application is as a precursor to quinclorac, a selective herbicide used for the control of grass and broadleaf weeds in rice and other crops. The reactivity of the this compound core is governed by the interplay of the electron-donating amino group and the electron-withdrawing chloro substituents, as well as the steric hindrance imposed by the ortho-methyl group. This guide explores the key reaction pathways this molecule can undergo, providing insights for researchers in process development and discovery chemistry.

Core Reactivity and Reaction Mechanisms

The reactivity of this compound is multifaceted, allowing for a range of chemical transformations.

Electrophilic Aromatic Substitution: The Skraup-Doebner-von Miller Quinoline Synthesis

A cornerstone of this compound's application is its participation in the Skraup-Doebner-von Miller reaction to form the quinoline core of quinclorac (3,7-dichloro-8-quinolinecarboxylic acid).[2][3] This reaction involves the electrophilic cyclization of the aniline with an α,β-unsaturated carbonyl compound, typically generated in situ.

Reaction Mechanism:

The mechanism of the Skraup-Doebner-von Miller synthesis is complex and has been the subject of detailed study.[4][5][6] A proposed pathway involves a fragmentation-recombination mechanism.[4][5]

Skraup_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Dehydration cluster_step3 Step 3: Oxidation Aniline 3,4-Dichloro- 2-methylaniline Intermediate1 Michael Adduct Aniline->Intermediate1 + Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Electrophilic Attack Dihydroquinoline Dihydroquinoline Derivative Intermediate2->Dihydroquinoline - H₂O Quinoline Quinoline Product (Quinclorac Precursor) Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline +

Skraup-Doebner-von Miller Quinoline Synthesis Mechanism.

Experimental Protocol (General for Skraup Synthesis): [7][8][9]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline (e.g., this compound), glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., nitrobenzene or arsenic acid). A moderator such as ferrous sulfate may be added to control the reaction's exothermicity.

  • Heating: Heat the mixture cautiously. The reaction is often vigorous and exothermic.

  • Reaction Work-up: After the initial vigorous reaction subsides, continue heating for several hours to ensure complete reaction.

  • Isolation: Cool the reaction mixture and dilute with water. Neutralize the acid with a base (e.g., sodium hydroxide) and then steam distill to isolate the crude quinoline derivative.

  • Purification: The crude product can be further purified by distillation under reduced pressure or recrystallization.

Reactant/ReagentMolar Ratio (Aniline as 1)Typical ConditionsYield (%)Notes
Glycerol2 - 4130-150 °C84-91 (for aniline to quinoline)Serves as the source of the α,β-unsaturated aldehyde.
Sulfuric Acid2 - 3--Acts as a dehydrating agent and catalyst.
Oxidizing Agent0.5 - 1--e.g., Nitrobenzene, Arsenic Acid.
ModeratorCatalytic--e.g., Ferrous sulfate, Boric acid.

Table 1: General Reaction Parameters for the Skraup Synthesis of Quinolines.

N-Acylation

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is often used to protect the amino group during subsequent reactions or to introduce functional groups that may be important for biological activity.

Reaction Mechanism:

N-acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent.

N_Acylation_Mechanism Aniline 3,4-Dichloro- 2-methylaniline Tetrahedral_Int Tetrahedral Intermediate Aniline->Tetrahedral_Int Nucleophilic Attack Acyl_Halide Acyl Halide (R-COCl) Acyl_Halide->Tetrahedral_Int Amide N-Acylated Product Tetrahedral_Int->Amide Elimination of Cl⁻ HCl HCl

Mechanism of N-Acylation with an Acyl Halide.

Experimental Protocol (General for N-Acylation of Anilines): [10][11][12]

  • Dissolution: Dissolve the aniline (e.g., this compound) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, such as pyridine or triethylamine, to the solution to neutralize the acid byproduct (e.g., HCl) that is formed.

  • Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise with stirring.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Acylating AgentBaseSolventTemperatureTypical Yield (%)
Acetyl ChloridePyridine, TriethylamineDCM, THF0 °C to RT>90
Acetic AnhydrideSodium AcetateAcetic AcidRT to Reflux>90

Table 2: Common Conditions for N-Acylation of Anilines.

Diazotization and Azo Coupling

The primary amino group of this compound can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid).[13] These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, most notably azo coupling to form highly colored azo compounds.

Reaction Mechanism:

The diazotization reaction involves the formation of a nitrosonium ion (NO⁺) electrophile, which is then attacked by the nucleophilic nitrogen of the aniline. A series of proton transfers and dehydration steps lead to the formation of the diazonium ion.

Diazotization_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline 3,4-Dichloro- 2-methylaniline Diazonium_Salt Arenediazonium Salt Aniline->Diazonium_Salt Nitrous_Acid NaNO₂ / H⁺ Nitrous_Acid->Diazonium_Salt Azo_Dye Azo Compound Diazonium_Salt->Azo_Dye Coupling_Partner Activated Aromatic (e.g., Phenol, Aniline) Coupling_Partner->Azo_Dye

Workflow for Diazotization and Azo Coupling.

Experimental Protocol (General for Diazotization): [14][15][16]

  • Dissolution: Dissolve the aniline (e.g., this compound) in a cold aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at low temperature for a short period to ensure complete formation of the diazonium salt. The resulting solution is typically used immediately in subsequent reactions.

AcidTemperatureNotes
HCl, H₂SO₄0-5 °CDiazonium salts are often unstable at higher temperatures.

Table 3: Typical Conditions for Diazotization of Aromatic Amines.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

This compound can act as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds.[4][5][6][17] This reaction is a powerful tool for the synthesis of complex diarylamines.

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ Ox_Ad Ar-Pd(II)(X)Lₙ Pd0->Ox_Ad Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NHR')Lₙ]⁺X⁻ Ox_Ad->Amine_Complex + R'NH₂ Amido_Complex Ar-Pd(II)(NR')Lₙ Amine_Complex->Amido_Complex - HX (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NHR')

Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol (General for Buchwald-Hartwig Amination): [4][6][18]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine an oven-dried flask with the aryl halide, the aniline (e.g., this compound), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Palladium SourceLigandBaseSolventTemperature
Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BINAPNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110 °C

Table 4: Common Reagents for Buchwald-Hartwig Amination.

Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
This compound6.99 (d, J=8.4 Hz, 1H), 6.60 (d, J=8.4 Hz, 1H), 3.75 (s, 2H), 2.15 (s, 3H)Data not readily available175 (M⁺), 140, 104
3,4-Dichloro-N-methylanilineData not readily availableData not readily available175 (M⁺), 160, 125

Table 5: Spectroscopic Data for this compound and a related compound. Note: Specific NMR data for the title compound is limited in public databases; the provided 1H NMR is a predicted spectrum. MS data is from PubChem.[1][19]

Conclusion

This compound exhibits a rich and versatile reactivity profile, characteristic of a substituted aniline. Its utility in the synthesis of quinolines via electrophilic aromatic substitution is well-established. Furthermore, the presence of the amino group allows for a range of functionalization reactions including N-acylation, diazotization, and participation in modern cross-coupling methodologies. The electronic and steric effects of the chloro and methyl substituents play a significant role in directing the regioselectivity and influencing the reaction rates of these transformations. This guide provides a foundational understanding of the potential chemical space that can be explored starting from this readily available intermediate, which should prove valuable for researchers in the fields of agrochemical and pharmaceutical development. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and quantitative outcomes for many of the described transformations.

References

An In-Depth Technical Guide on the Thermochemical Data for 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3,4-Dichloro-2-methylaniline. Due to a lack of extensive experimental data for this specific compound in publicly accessible literature, this guide combines theoretical data, information on closely related compounds, and detailed experimental methodologies to serve as a valuable resource.

Thermochemical Data

For comparative purposes, the experimental thermochemical data for the structurally similar compound 3,4-Dichloroaniline are presented below. These values are sourced from the NIST WebBook and can serve as a useful reference.[3]

Table 1: Experimental Thermochemical Data for 3,4-Dichloroaniline (Solid Phase)

Thermochemical PropertyValueUnitsMethod
Enthalpy of Formation (ΔfH°solid)-89.12kJ/molCcb
Enthalpy of Combustion (ΔcH°solid)-3033.8 ± 2.2kJ/molCcb

Source: NIST WebBook.[3] Ccb: Combustion Calorimetry.

Experimental Protocols

While specific experimental protocols for determining the thermochemical properties of this compound have not been published, general and well-established methodologies for aromatic amines are applicable.

2.1 Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is a primary technique for determining the standard enthalpy of formation of organic compounds.

  • Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

  • Apparatus: The main apparatus is a bomb calorimeter, which consists of the bomb, a water bath, a stirrer, a thermometer, and an ignition system.

  • Procedure:

    • A pellet of the sample (typically 0.5-1.5 g) is placed in a crucible within the bomb.

    • A fuse wire is connected to the ignition circuit and placed in contact with the sample.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions.

    • The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

2.2 Microscale Combustion Calorimetry (MCC)

A more modern technique, also known as Pyrolysis-Combustion Flow Calorimetry (PCFC), allows for the determination of combustion parameters from very small sample sizes (in the milligram range).[4][5][6][7]

  • Principle: The sample is heated at a controlled rate in an inert gas stream (pyrolysis). The resulting volatile products are then mixed with oxygen and completely combusted at a high temperature (e.g., 900 °C). The heat release rate is determined by measuring the oxygen consumption.[5][6]

  • Advantages: Requires only a small amount of material, provides rapid results, and can be used to determine parameters such as heat of combustion, ignition temperature, and heat release capacity.[5][6]

2.3 Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The heat capacity is directly proportional to this difference.

  • Procedure:

    • A small, accurately weighed sample is placed in a sample pan, and an empty pan is used as a reference.

    • The sample and reference are heated at a constant rate.

    • The difference in heat flow to the sample and reference is measured and recorded.

    • The heat capacity is calculated by comparing the heat flow of the sample to that of a standard with a known heat capacity (e.g., sapphire).

Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of thermochemical data for a compound like this compound, integrating both theoretical and experimental approaches.

Thermochemical_Data_Workflow Workflow for Thermochemical Data Determination start Start: Define Target Compound (this compound) lit_search Literature Search (Experimental & Theoretical Data) start->lit_search data_available Data Available? lit_search->data_available theoretical_path Theoretical Approach data_available->theoretical_path No experimental_path Experimental Approach data_available->experimental_path No final_data Final Thermochemical Data Set data_available->final_data Yes quantum_chem Quantum Chemical Calculations (e.g., DFT, ab initio) theoretical_path->quantum_chem stat_thermo Statistical Thermodynamics quantum_chem->stat_thermo calc_data Calculated Thermochemical Properties (ΔfH°, S°, Cp, ΔfG°) stat_thermo->calc_data data_comparison Data Comparison & Validation calc_data->data_comparison synthesis Sample Synthesis & Purification experimental_path->synthesis comb_cal Combustion Calorimetry synthesis->comb_cal dsc Differential Scanning Calorimetry synthesis->dsc other_exp Other Experimental Methods (e.g., Knudsen Effusion, TGA) synthesis->other_exp exp_data Experimental Thermochemical Properties (ΔfH°, Cp, Phase Transitions) comb_cal->exp_data dsc->exp_data other_exp->exp_data exp_data->data_comparison data_comparison->final_data end End: Dissemination of Data final_data->end

Caption: Workflow for Thermochemical Data Determination.

References

3,4-Dichloro-2-methylaniline: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and toxicological information for 3,4-Dichloro-2-methylaniline. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe management and assessment of this chemical compound.

Chemical and Physical Properties

This compound is a chlorinated aromatic amine. Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₇Cl₂NPubChem[1]
Molecular Weight 176.04 g/mol PubChem[1]
Appearance Data not available for this compound. Related compound 3,4-dichloroaniline appears as light tan to dark gray crystals or a brown solid.[2]N/A
Melting Point Data not available for this compound. Related compound 3,4-dichloroaniline has a melting point of 69 - 73 °C.[3]N/A
Boiling Point Data not available for this compound. Related compound 3,4-dichloro-N-methylaniline has a boiling point of 150-152°C at 15mm Hg.[4]N/A
Solubility Data not available for this compound. The related compound 3,4-dichloroaniline has low water solubility.[3]N/A

GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[5]
Acute Toxicity, Dermal4WarningH312: Harmful in contact with skin[5]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation[5]
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled[5]
Specific target organ toxicity — Single exposure3WarningH335: May cause respiratory irritation[5]

Toxicological Data

Toxicological data is essential for assessing the potential health risks associated with exposure to a chemical. The following table summarizes available data, primarily for the related compound 3,4-dichloroaniline (3,4-DCA), which can serve as a surrogate for initial risk assessment.

TestSpeciesRouteValueSource
LD50RatOral545 mg/kg[6]
LC50RatInhalation3300 mg/m³/4 hours[7]
Dermal IrritationRabbitDermalSlightly irritating[7]

Metabolism and Carcinogenicity:

Studies on the related compound 3,4-dichloroaniline (3,4-DCA) indicate that it is rapidly absorbed, distributed, and excreted, primarily in the urine, following oral exposure.[7] Metabolism can occur through hydroxylation and acetylation.[7] While no definitive carcinogenicity studies have been performed on 3,4-DCA, there is a concern that, like other anilines that induce methemoglobinemia, it may have a non-genotoxic mechanism for inducing certain types of sarcomas in rats.[7] Some in vitro studies have suggested mutagenic potential, but this is less likely to be expressed in vivo.[7]

Handling and Safety Precautions

Proper handling and the use of personal protective equipment (PPE) are critical to minimize exposure and ensure safety in the laboratory.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[8]

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[8]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[9]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
General Hygiene
  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke when using this product.[9]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9]
Ingestion Call a poison center or doctor if you feel unwell. Rinse mouth.[9]
Spills and Leaks
  • Minor Spills: Absorb with an inert material and place in a suitable container for disposal.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.[10]

Experimental Protocols

The following sections provide summaries of standard methodologies for key toxicological assessments. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[7]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[7]

  • Procedure:

    • Animals are fasted prior to administration of the substance.[7]

    • The test substance is administered in a single dose. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[7]

    • Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.

    • Body weights are recorded weekly.

    • At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.[7]

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for adverse effects from a single, short-term dermal exposure.

  • Principle: The test substance is applied to the clipped, intact skin of experimental animals (often rabbits or rats) for a 24-hour period.[11]

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[11]

    • The test substance is applied uniformly over an area of at least 10% of the total body surface area.[11]

    • The treated area is covered with a porous gauze dressing.[11]

    • After the 24-hour exposure period, the residual test substance is removed.

    • Animals are observed for mortality and signs of toxicity for 14 days.[3]

  • Data Analysis: The LD50 is determined, and skin reactions are noted.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This study evaluates the health hazards associated with a single, short-term inhalation exposure.[9]

  • Principle: Animals (usually rats) are exposed to the test substance, which is dispersed in the air as a gas, vapor, or aerosol, for a defined period (typically 4 hours).[12]

  • Procedure:

    • Animals are placed in a dynamic airflow inhalation exposure system.[9]

    • The concentration of the test substance in the air is precisely controlled and monitored.

    • Following the exposure period, animals are observed for 14 days for mortality, clinical signs of toxicity, and changes in body weight.[9][12]

    • A comprehensive necropsy is performed on all animals at the end of the study.[12]

  • Data Analysis: The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is calculated.[9]

Skin Irritation/Corrosion (Based on Draize Test Principles and OECD Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible skin damage.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit).[13]

  • Procedure:

    • The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of clipped skin.[13]

    • The treated area is covered with a gauze patch for a 4-hour exposure period.[13]

    • After exposure, the residual substance is removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]

  • Data Analysis: The severity of the skin reactions is scored and an overall irritation index is determined.

Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay)

This widely used in vitro assay evaluates the mutagenic potential of a chemical substance.[5]

  • Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry a mutation preventing them from synthesizing the essential amino acid histidine. The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[5][15]

  • Procedure:

    • The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).[5]

    • The treated bacteria are plated on a minimal agar medium that lacks histidine.[5]

    • The plates are incubated for 48-72 hours.[5]

  • Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.[5] This suggests that the substance is mutagenic.

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and responding to incidents involving hazardous chemicals like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Proceed Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Proceed Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment In Use Store Securely Store Securely Perform Experiment->Store Securely In Use Decontaminate Decontaminate Perform Experiment->Decontaminate Completion Dispose Waste Dispose Waste Decontaminate->Dispose Waste Completion Document Document Dispose Waste->Document Completion

Caption: General workflow for safe chemical handling.

G Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Remove from Source Remove from Source Assess Situation->Remove from Source Safe to do so Decontaminate Area Decontaminate Area Assess Situation->Decontaminate Area After personnel are safe Administer First Aid Administer First Aid Remove from Source->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident Decontaminate Area->Report Incident

Caption: Logical flow for responding to an exposure event.

References

Purity Specifications for Commercial 3,4-Dichloro-2-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for commercial-grade 3,4-Dichloro-2-methylaniline (CAS No. 62077-25-2). The information detailed herein is essential for researchers, scientists, and professionals in drug development who utilize this chemical intermediate, ensuring the quality and consistency of their starting materials. This document outlines typical specifications, detailed analytical methodologies for verification, and a workflow for quality control assessment.

Overview of this compound

This compound is a chlorinated aromatic amine that serves as a key building block in the synthesis of various more complex molecules. Notably, it is a precursor in the production of certain herbicides and pharmaceutical compounds.[1] Given its role in these critical applications, ensuring its purity is paramount to the safety, efficacy, and quality of the final products.

Commercial Purity Specifications

Commercial-grade this compound is typically supplied as a solid with a high degree of purity. The following table summarizes the common specifications based on data from commercial suppliers and analogous compounds.

Parameter Specification Typical Analytical Method
Appearance Light brown to brown solidVisual Inspection
Identity Conforms to the structure by ¹H NMR¹H NMR Spectroscopy
Assay (by GC) ≥ 98.0%Gas Chromatography (GC-FID)
Melting Point 28-32 °C (literature value for similar isomer)Capillary Melting Point
Water Content ≤ 0.5%Karl Fischer Titration
Single Impurity ≤ 0.5%Gas Chromatography (GC-FID)
Total Impurities ≤ 2.0%Gas Chromatography (GC-FID)

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on established analytical techniques for aromatic amines and related compounds.

Assay and Impurity Determination by Gas Chromatography (GC-FID)

This method is used to determine the purity of this compound and to quantify any related impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is used.

  • Column: A DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound.

    • Dissolve in a suitable solvent such as methanol or acetone to a final volume of 50 mL in a volumetric flask.

  • Calculation: The percentage purity is calculated by the area normalization method, assuming all components have a similar response factor with the FID. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. Individual and total impurities are calculated similarly from their respective peak areas.

Water Content Determination by Karl Fischer Titration

This method determines the amount of water present in the material. Aromatic amines can react with the methanol in standard Karl Fischer reagents, leading to inaccurate results. Therefore, specialized reagents are recommended.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents:

    • Karl Fischer reagent suitable for amines (e.g., methanol-free reagents or reagents with a buffer to maintain an optimal pH range of 5.5-8).

    • For strongly basic amines, a neutralizing agent such as benzoic acid may be added to the solvent.[2]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample directly into the titration vessel. The sample size should be chosen based on the expected water content to give a reasonable titrant volume.

  • Procedure:

    • The titration vessel is pre-titrated to a dry endpoint.

    • The weighed sample is introduced into the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated automatically by the instrument based on the titrant consumption and the sample weight.

Identity Confirmation by ¹H NMR Spectroscopy

This technique confirms the chemical structure of the compound.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of the sample (5-10 mg) in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

  • Interpretation: The resulting spectrum, including chemical shifts, integration, and splitting patterns of the aromatic protons, the methyl group, and the amine protons, should be consistent with the known structure of this compound.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming batches of commercial this compound.

QC_Workflow A Sample Reception & Documentation Review B Visual Inspection (Appearance) A->B C Analytical Testing B->C D Identity (¹H NMR) C->D E Assay & Impurities (GC-FID) C->E F Water Content (Karl Fischer) C->F G Melting Point C->G H Data Review & Comparison to Specifications D->H E->H F->H G->H I Batch Release (Pass) H->I Meets Specs J Investigation & Rejection (Fail) H->J Out of Spec

Caption: Quality Control Workflow for this compound.

This comprehensive guide provides the necessary information for the quality assessment of commercial this compound, ensuring its suitability for research, development, and manufacturing purposes. Adherence to these specifications and analytical protocols will contribute to the reliability and reproducibility of downstream applications.

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of 3,4-Dichloroaniline (3,4-DCA)

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for 3,4-Dichloro-2-methylaniline

A comprehensive search of scientific literature and environmental databases has revealed a significant lack of publicly available information regarding the environmental fate and degradation of this compound. Consequently, it is not possible to provide an in-depth technical guide that meets the core requirements of quantitative data, detailed experimental protocols, and visualizations specifically for this compound.

However, extensive research is available for the structurally similar and environmentally relevant compound, 3,4-Dichloroaniline (3,4-DCA) . This guide will, therefore, focus on the environmental fate and degradation of 3,4-DCA as a surrogate, providing a detailed overview for researchers, scientists, and drug development professionals. All data, protocols, and diagrams presented herein pertain to 3,4-Dichloroaniline (3,4-DCA).

Introduction

3,4-Dichloroaniline (3,4-DCA) is a chemical intermediate used in the synthesis of various industrial products, including dyes, pesticides, and pharmaceuticals. It is also a degradation product of several phenylurea herbicides, such as diuron and propanil.[1] Due to its toxicity and potential for environmental persistence, understanding the fate and degradation of 3,4-DCA is crucial for assessing its environmental risk.[2][3] This guide provides a technical overview of the physicochemical properties, environmental fate, and degradation pathways of 3,4-DCA.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of 3,4-DCA are summarized in the table below.

PropertyValueReference
CAS Number95-76-1[4]
Molecular FormulaC6H5Cl2N[4]
Molecular Weight162.02 g/mol [4]
Melting Point71-72 °C[4]
Boiling Point272 °C[3]
Vapor Pressure1 mm Hg at 81 °C[3]
Water SolubilityData not available
Log Koc2.29[4]

Environmental Fate

The distribution and persistence of 3,4-DCA in the environment are influenced by processes such as sorption, mobility, and abiotic degradation.

Soil Sorption and Mobility

The sorption of 3,4-DCA to soil is a key factor in its environmental mobility. The organic carbon-water partitioning coefficient (Koc) for 3,4-DCA has been measured at 193, suggesting moderate mobility in soil.[4] Sorption is influenced by soil properties such as organic matter content and pH.[4] Studies have shown that the presence of dissolved organic carbon can increase the amount of 3,4-DCA adsorbed to soil.[5] Aromatic amines like 3,4-DCA can also undergo rapid and reversible covalent bonding with soil organic matter, which can decrease their bioavailability and mobility.[4]

Abiotic Degradation

Hydrolysis: There is no evidence to suggest that hydrolysis is a significant degradation pathway for 3,4-DCA in the environment.[3]

Photolysis: Photodegradation can contribute to the transformation of anilines in the environment. The photolysis of aromatic amines can be induced by other substances that have a low ionization potential.[6] While specific quantitative data on the photolysis of 3,4-DCA is limited, this pathway should be considered in surface waters.

Biodegradation

Biodegradation is a primary mechanism for the removal of 3,4-DCA from the environment. Several microorganisms have been shown to degrade this compound under aerobic conditions.

Aerobic Biodegradation

Numerous studies have demonstrated the aerobic biodegradation of 3,4-DCA by various microbial species. For instance, Pseudomonas fluorescens strain 26-K can degrade 3,4-DCA, particularly in the presence of a co-substrate like glucose.[7] In one study, this strain degraded 170 mg/L of 3,4-DCA within 2-3 days with glucose, and 250 mg/L over 4 days.[7] Without a co-substrate, the degradation is slower, with about 40% of an initial 75 mg/L being degraded in 15 days.[7]

Acinetobacter baylyi strain GFJ2 is another bacterium capable of degrading 3,4-DCA.[8] This strain can completely biodegrade 3,4-DCA and other chloroanilines.[8]

A mixed microbial culture in a packed-bed reactor has been shown to degrade over 98% of 3,4-DCA from a synthetic wastewater stream at a concentration of 250 mg/L, with a residence time of less than 4 hours.[9] For industrial wastewater containing other chloroanilines, degradation efficiencies of over 95% were achieved with a residence time of 4.6 hours.[9]

Biodegradation Pathways

The microbial degradation of 3,4-DCA typically proceeds through hydroxylation and subsequent ring cleavage. One proposed pathway involves the dehalogenation and hydroxylation of the aromatic ring, followed by cleavage by catechol 2,3-dioxygenase.[7] An identified metabolite in this pathway is 3-chloro-4-hydroxyaniline.[7]

Another proposed pathway in Acinetobacter soli GFJ2 involves the conversion of 3,4-DCA to 4,5-dichlorocatechol.[2] This transformation is mediated by a gene cluster (dcdA, dcdB, and dcdC) that encodes for a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively.[2] A different pathway suggested for the same strain involves an initial dechlorination to 4-chloroaniline.[2][8]

The oxidative breakdown of aromatic amines generally leads to the formation of corresponding catechols, which are then further degraded via ortho or meta cleavage pathways.[10]

Mineralization

Mineralization is the complete degradation of an organic compound to inorganic substances like CO2, water, and mineral salts. In a sediment-water system from a rice field, 23.1% of applied radiolabeled 3,4-DCA was mineralized to 14CO2 after 56 days of incubation.[1] This relatively high mineralization rate suggests an adaptation of the microbial community in environments with a history of herbicide application.[1] In another study, a Pseudomonas sp. was able to mineralize 15% of [14C]3,4-dichloroaniline to 14CO2 within 10 days in the presence of 4-chloroaniline as a co-metabolite.[11]

Ecotoxicity

3,4-DCA is classified as very toxic to aquatic life with long-lasting effects.[12] A summary of its aquatic toxicity is presented below.

Organism GroupTest TypeEndpointValue (µg/L)Reference
Freshwater Fish96-h LC50Mortality1800 - 9000
Freshwater Fish (Oncorhynchus mykiss)18-d NOECMortality20
Freshwater Crustaceans (Daphnia magna)48-h EC50Immobilization519
Freshwater Crustaceans (Daphnia magna)15-21 d NOECReproduction5 - 10
Freshwater Algae48-96 h EC50Growth/Biomass2200 - 6800
Marine Fish48-96 h LC50Mortality2400 - 8500
Marine Crustaceans96-h LC50Mortality1220 - 6020

Experimental Protocols

Biodegradation Study of 3,4-DCA by Pseudomonas fluorescens 26-K

Objective: To assess the biodegradation of 3,4-DCA by Pseudomonas fluorescens 26-K under different conditions.

Methodology:

  • Culture Preparation: P. fluorescens 26-K is cultivated in a suitable nutrient broth.

  • Experimental Setup:

    • Co-metabolic conditions: A mineral salt medium is prepared containing 3,4-DCA at a specific concentration (e.g., 170 mg/L) and glucose as a carbon source. The medium is inoculated with the bacterial culture.

    • Without co-substrate: A similar setup is used but without the addition of glucose.

  • Incubation: The cultures are incubated under aerobic conditions at a controlled temperature.

  • Sampling and Analysis: Samples are withdrawn at regular intervals. The concentration of 3,4-DCA is determined using High-Performance Liquid Chromatography (HPLC).

  • Metabolite Identification: Intermediate metabolites can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Enzyme Assays: The activity of key enzymes involved in the degradation pathway, such as catechol 2,3-dioxygenase, can be measured spectrophotometrically.[7]

Soil Sorption Study

Objective: To determine the soil sorption coefficient (Kd) and organic carbon-normalized sorption coefficient (Koc) of 3,4-DCA.

Methodology:

  • Soil Characterization: The soil is characterized for properties like pH, organic carbon content, and texture.

  • Batch Equilibrium Experiment:

    • A known mass of soil is placed in a series of centrifuge tubes.

    • A solution of 3,4-DCA in 0.01 M CaCl2 of varying concentrations is added to the tubes.

    • The tubes are shaken for a predetermined time to reach equilibrium (e.g., 24 hours).

    • The tubes are then centrifuged to separate the solid and liquid phases.

  • Analysis: The concentration of 3,4-DCA remaining in the supernatant is measured by HPLC.

  • Calculation: The amount of 3,4-DCA sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd and Koc values are then calculated from the sorption isotherm.[5][13]

Visualizations

Biodegradation_Pathway_of_3_4_DCA DCA 3,4-Dichloroaniline Intermediate1 4,5-Dichlorocatechol DCA->Intermediate1 Dioxygenase (dcdA/B) Dehydrogenase (dcdC) Intermediate2 Ring Cleavage Products Intermediate1->Intermediate2 Dioxygenase Mineralization CO2 + H2O + Cl- Intermediate2->Mineralization Further Metabolism

Caption: Proposed biodegradation pathway of 3,4-DCA in Acinetobacter soli GFJ2.

Experimental_Workflow_Soil_Sorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Sample Characterize Soil (pH, %OC) Mix Mix soil and 3,4-DCA solution Soil_Sample->Mix DCA_Solution Prepare 3,4-DCA solutions of varying concentrations DCA_Solution->Mix Shake Shake to reach equilibrium Mix->Shake Centrifuge Centrifuge to separate phases Shake->Centrifuge Analyze_Supernatant Analyze supernatant for 3,4-DCA (HPLC) Centrifuge->Analyze_Supernatant Calculate Calculate sorbed amount and determine Kd and Koc Analyze_Supernatant->Calculate

Caption: Experimental workflow for a soil sorption batch equilibrium study.

Conclusion

3,4-Dichloroaniline is a moderately persistent and toxic compound in the environment. Its fate is primarily governed by sorption to soil organic matter and biodegradation by soil and water microorganisms. While abiotic degradation processes like hydrolysis and photolysis are generally not considered significant, biodegradation, especially under aerobic conditions, can lead to the mineralization of 3,4-DCA. The presence of co-substrates can enhance the rate of biodegradation. Further research is needed to fully elucidate the various degradation pathways and the factors that influence them in different environmental compartments.

References

Methodological & Application

Synthetic Pathways Utilizing 3,4-Dichloro-2-methylaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the utilization of 3,4-Dichloro-2-methylaniline as a versatile starting material in the synthesis of valuable heterocyclic compounds. The protocols and data presented are intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, agrochemicals, and fine chemical synthesis.

Introduction

This compound is a key building block in organic synthesis, offering a unique substitution pattern that allows for the construction of complex molecular architectures. Its application is particularly notable in the synthesis of quinoline derivatives, which are prevalent scaffolds in numerous biologically active compounds. This document will focus on a prominent synthetic route: the Conrad-Limpach synthesis for the preparation of 4-hydroxyquinolines.

Application Note: Synthesis of 6,7-Dichloro-8-methyl-4-hydroxyquinoline

The Conrad-Limpach synthesis provides an effective method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[1] This two-step process involves the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[2][3] When this compound is reacted with diethyl malonate, it is expected to yield 6,7-Dichloro-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester, a functionalized quinoline with potential for further elaboration in drug discovery programs.

The reaction mechanism initiates with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base intermediate.[1] Subsequent thermal cyclization, often carried out in a high-boiling solvent, results in the formation of the quinoline ring system.[4]

Logical Workflow for Conrad-Limpach Synthesis

A This compound C Mixing and Heating (Enamine Formation) A->C B Diethyl Malonate B->C D Intermediate: Diethyl ((3,4-dichloro-2-methylphenyl)amino)maleate C->D Kinetic Product E Thermal Cyclization (High-boiling solvent) D->E F Product: 6,7-Dichloro-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester E->F Thermodynamic Product

Caption: General workflow of the Conrad-Limpach synthesis.

Experimental Protocols

Protocol 1: Synthesis of Diethyl ((3,4-dichloro-2-methylphenyl)amino)maleate (Intermediate)

This protocol describes the formation of the enamine intermediate from this compound and diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add diethyl malonate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate. This intermediate can often be used in the next step without further purification.

Protocol 2: Thermal Cyclization to 6,7-Dichloro-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

This protocol details the high-temperature cyclization of the intermediate to the final 4-hydroxyquinoline product.

Materials:

  • Diethyl ((3,4-dichloro-2-methylphenyl)amino)maleate (crude from Protocol 1)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Round-bottom flask

  • Reflux condenser with a thermometer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Place the crude β-aminoacrylate intermediate into a round-bottom flask.

  • Add a high-boiling solvent (approximately 10-20 mL per gram of intermediate).

  • Heat the mixture with stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes. The product may begin to precipitate during the reaction.

  • Monitor the completion of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a non-polar solvent (e.g., hexanes or petroleum ether) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data

The following table summarizes expected outcomes based on typical Conrad-Limpach reactions. Actual yields may vary depending on reaction scale and optimization.

CompoundStarting MaterialReagentTypical Yield (%)Purity (%)
Diethyl ((3,4-dichloro-2-methylphenyl)amino)maleateThis compoundDiethyl malonate85-95>90 (crude)
6,7-Dichloro-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl esterIntermediate from Protocol 1-60-80>95 (recrystallized)

Signaling Pathway Visualization

While this application note focuses on a synthetic route, the resulting quinoline derivatives are often investigated for their biological activity, particularly as kinase inhibitors. The diagram below illustrates a generalized signaling pathway where such a molecule might act.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Quinoline Derivative (Kinase Inhibitor) Inhibitor->RAF Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Altered Ligand Growth Factor Ligand->Receptor

Caption: A potential mechanism of action for a quinoline-based kinase inhibitor.

References

Application of Dichloro-Methylaniline Derivatives in Herbicide and Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of chloro-methylaniline derivatives, specifically focusing on the synthesis of prominent herbicides. While direct synthetic routes for herbicides originating from 3,4-dichloro-2-methylaniline are not extensively documented in publicly available literature, this report details the synthesis of highly significant herbicides from structurally similar and commercially important precursors: 3-chloro-2-methylaniline and 3,4-dichloroaniline. These examples serve as a practical guide and a strong predictive model for the potential applications of this compound in the development of novel agrochemicals.

Overview of Key Herbicides and Precursors

Substituted anilines are crucial building blocks in the synthesis of a wide array of herbicides. Notably, 3-chloro-2-methylaniline is a key intermediate in the production of quinclorac, a selective herbicide effective against various weeds in rice cultivation.[1][2] Similarly, 3,4-dichloroaniline is a precursor to several widely used herbicides, including diuron, propanil, linuron, and neburon, which are vital for weed control in numerous crops.[3][4]

Quantitative Data on Herbicide Synthesis

The following table summarizes key quantitative data from various patented synthetic methods for herbicides derived from chloro-methylaniline precursors. This data is essential for process optimization and scalability.

HerbicidePrecursorKey Reagents/CatalystsReaction ConditionsYield (%)Purity (%)Reference
Quinclorac Intermediate 2-chloro-6-nitrotolueneSulfur, Sodium Bicarbonate, N,N-dimethylformamide120-140°C, 12-24 hours8599[5]
Diuron 3,4-dichloroanilinePhosgene, Toluene, DimethylamineStep 1: Phosgenation in Toluene; Step 2: Amination, <25°C, pH 8-9HighHigh[6]
Diuron 3,4-dichloroanilineTriphosgene, Catalyst (e.g., Triethylamine), Dichloromethane, Dimethylamine45-70°C, 2 hours, pH 8-998.5Not Specified[7]
Diuron 3,4-dichloroanilinePhosgene, Xylene, Dimethylamine gas40-75°C, 1-3 hours>95>99[8]
Diuron 3,4-dichloroaniline3,4-dichlorophenyl isocyanate, Dimethylamine, Toluene<15°C, pH 7-11HighHigh[9]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final herbicide products.

Synthesis of 3-Chloro-2-methylaniline (Precursor for Quinclorac)

This protocol is based on the reduction of 2-chloro-6-nitrotoluene.

Materials:

  • 2-chloro-6-nitrotoluene

  • Sulfur

  • Sodium Bicarbonate

  • N,N-dimethylformamide (DMF) or N,N-dimethylacetamide

  • Three-necked flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • In a 1000 mL three-necked flask, add 500 mL of N,N-dimethylacetamide.

  • Add 51 g (0.3 moles) of 2-chloro-6-nitrotoluene, 29 g (0.9 moles, 3 equivalents) of sulfur, and 76 g (0.9 moles, 3 equivalents) of sodium bicarbonate to the flask.[5]

  • Stir the mixture and heat to 140°C for 24 hours.[5]

  • After the reaction is complete, cool the mixture and filter to remove solid byproducts.

  • The filtrate is then subjected to fractional distillation under reduced pressure.

  • Collect the fraction boiling at 115-117°C (10 mmHg) to obtain 3-chloro-2-methylaniline as a light yellow liquid.[5]

Synthesis of Diuron from 3,4-Dichloroaniline

This protocol involves a two-step process: phosgenation followed by amination.

Materials:

  • 3,4-dichloroaniline

  • Triphosgene

  • Triethylamine (catalyst)

  • Toluene or Dichloromethane

  • Dimethylamine gas

  • Reaction vessel with gas inlet

  • Stirrer

  • Heating and cooling system

  • Filtration apparatus

Procedure:

Step 1: Preparation of 3,4-Dichlorophenyl Isocyanate

  • Dissolve 3,4-dichloroaniline in a suitable solvent such as toluene.

  • React with triphosgene in the presence of a catalyst like triethylamine to produce 3,4-dichlorophenyl isocyanate.[7]

Step 2: Synthesis of Diuron

  • Dissolve the 3,4-dichlorophenyl isocyanate obtained in Step 1 in dichloromethane.

  • Heat the solution to a temperature between 45-70°C.

  • Bubble dry dimethylamine gas through the solution until the pH of the system reaches 8-9.[7]

  • Maintain the temperature at 65°C and continue stirring for 2 hours.[7]

  • After the reaction, cool the mixture and collect the solid product by suction filtration.

  • Dry the solid to obtain Diuron technical grade.

Synthesis and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the synthetic pathways and biological modes of action for the discussed herbicides.

Synthetic Pathways

Synthesis_Pathways cluster_quinclorac Synthesis of Quinclorac cluster_diuron Synthesis of Diuron 2-chloro-6-nitrotoluene 2-chloro-6-nitrotoluene 3-chloro-2-methylaniline 3-chloro-2-methylaniline 2-chloro-6-nitrotoluene->3-chloro-2-methylaniline Reduction (S, NaHCO3) Quinclorac Quinclorac 3-chloro-2-methylaniline->Quinclorac Multi-step synthesis 3,4-dichloroaniline 3,4-dichloroaniline 3,4-dichlorophenyl\nisocyanate 3,4-dichlorophenyl isocyanate 3,4-dichloroaniline->3,4-dichlorophenyl\nisocyanate Phosgenation (Triphosgene) Diuron Diuron 3,4-dichlorophenyl\nisocyanate->Diuron Amination (Dimethylamine)

Caption: Synthetic pathways for Quinclorac and Diuron.

Biological Signaling Pathways

Quinclorac Mode of Action:

Quinclorac acts as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants.[10]

Quinclorac_Mode_of_Action cluster_plant_cell Plant Cell Quinclorac Quinclorac Auxin Receptors Auxin Receptors Quinclorac->Auxin Receptors Binds to Signal Transduction Signal Transduction Auxin Receptors->Signal Transduction Gene Expression Changes Gene Expression Changes Signal Transduction->Gene Expression Changes Uncontrolled Cell Division & Elongation Uncontrolled Cell Division & Elongation Gene Expression Changes->Uncontrolled Cell Division & Elongation Tissue Disruption Tissue Disruption Uncontrolled Cell Division & Elongation->Tissue Disruption Plant Death Plant Death Tissue Disruption->Plant Death

Caption: Quinclorac mimics auxin, leading to abnormal growth.

Diuron Mode of Action:

Diuron is a photosystem II (PSII) inhibitor. It blocks the electron transport chain in photosynthesis, leading to the production of reactive oxygen species and subsequent cell death.[11][12]

Diuron_Mode_of_Action cluster_chloroplast Chloroplast Thylakoid Membrane Diuron Diuron Photosystem II (PSII) Photosystem II (PSII) Diuron->Photosystem II (PSII) Binds to D1 protein Electron Transport Chain Electron Transport Chain Photosystem II (PSII)->Electron Transport Chain Blocks electron flow Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Electron Transport Chain->Reactive Oxygen Species (ROS) Production Lipid Peroxidation & Membrane Damage Lipid Peroxidation & Membrane Damage Reactive Oxygen Species (ROS) Production->Lipid Peroxidation & Membrane Damage Cell Death Cell Death Lipid Peroxidation & Membrane Damage->Cell Death

Caption: Diuron inhibits photosynthesis at Photosystem II.

References

Application of 3,4-Dichloro-2-methylaniline in Azo Dye Manufacturing: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a cornerstone of industrial organic chemistry, with applications ranging from textiles and plastics to printing and biomedical imaging. The color and properties of an azo dye are determined by the chemical nature of the aromatic structures joined by the azo linkage. Substituted anilines are common precursors for the diazo component of these dyes.

While 3,4-Dichloro-2-methylaniline (CAS No. 62077-25-2) is a known chemical intermediate, its specific application in the commercial manufacturing of azo dyes is not widely documented in publicly available literature.[1][2][3][4] It is primarily cited as a synthetic intermediate in the production of other chemical compounds, such as in the synthesis of quinoline derivatives.[1][2]

However, based on the fundamental principles of azo dye chemistry, this compound possesses the necessary primary aromatic amine group to undergo diazotization and subsequent coupling to form azo dyes. This document provides a detailed theoretical framework and a representative experimental protocol for how this compound could be utilized in azo dye synthesis, drawing parallels with structurally similar and well-documented chloroanilines.

General Synthetic Pathway

The synthesis of an azo dye from an aromatic amine like this compound follows a two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive.

  • Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo dye.

The general reaction scheme is illustrated in the workflow diagram below.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification amine This compound reagents_diazo NaNO₂, HCl (aq) 0-5 °C amine->reagents_diazo diazonium 3,4-Dichloro-2-methylbenzenediazonium chloride (in situ) reagents_diazo->diazonium reagents_coupling NaOH (aq) < 5 °C diazonium->reagents_coupling Slow addition coupler Coupling Component (e.g., β-Naphthol) coupler->reagents_coupling azo_dye Azo Dye Precipitate reagents_coupling->azo_dye Precipitation filtration Filtration azo_dye->filtration washing Washing filtration->washing drying Drying washing->drying final_product Purified Azo Dye drying->final_product

General workflow for the synthesis of an azo dye.

Representative Experimental Protocol

Synthesis of a Monoazo Dye from 2,4-Dichloroaniline and 3-Aminophenol [5]

Materials:

  • 2,4-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 3-Aminophenol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

Procedure:

Part 1: Diazotization of 2,4-Dichloroaniline

  • In a 250 mL beaker, suspend 1.62 g (0.01 mol) of 2,4-dichloroaniline in 50 mL of water.

  • Add 2.5 mL of concentrated hydrochloric acid and stir to form a fine slurry of the amine hydrochloride.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring for an additional 30 minutes after the addition is complete to ensure full diazotization. The formation of a clear solution indicates the formation of the diazonium salt.

Part 2: Coupling Reaction with 3-Aminophenol

  • In a separate 400 mL beaker, dissolve 1.09 g (0.01 mol) of 3-aminophenol in 50 mL of 2% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part 1 to the cold 3-aminophenol solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Maintain the temperature below 5 °C and continue stirring for 2 hours to ensure the coupling reaction is complete.[6]

Part 3: Isolation and Purification

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

  • Air-dry the purified azo dye. For further purification, recrystallization from a suitable solvent like ethanol or acetic acid can be performed.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a monoazo disperse dye derived from a chloroaniline precursor. This data is provided for illustrative purposes, as specific data for dyes derived from this compound is not available in the literature.

ParameterValueReference
Reactants
Diazo Component2,4-Dichloroaniline[5]
Coupling Component3-Aminophenol[5]
Molar Ratio (Diazo:Coupling)1:1[6]
Reaction Conditions
Diazotization Temperature0-5 °C[6]
Coupling Temperature0-5 °C[6]
Product Characteristics
Yield>90% (typical)[6]
ColorVaries with coupling component
Fastness Properties (on Polyester)
Light Fastness (Scale 1-8)5-7[5]
Wash Fastness (Scale 1-5)4-5[5]
Sublimation Fastness (Scale 1-5)4-5[5]

Signaling Pathways and Drug Development Relevance

Azo compounds are not only important as dyes but have also been investigated for various biological activities. Some azo derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. The mechanism of action often involves their ability to intercalate with DNA or inhibit specific enzymes. For professionals in drug development, the synthesis of novel azo compounds from precursors like this compound could be a route to new therapeutic agents. The diazotization and coupling reactions provide a versatile platform for creating a library of compounds for biological screening.

The general logical relationship for exploring such compounds is outlined below.

DrugDevWorkflow start Identify Precursor (e.g., this compound) synthesis Synthesize Azo Dye Library (Varying Coupling Components) start->synthesis screening High-Throughput Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Drug discovery workflow for novel azo compounds.

Conclusion

While this compound is not a commonly cited precursor for commercial azo dyes, its chemical structure is amenable to the standard diazotization and coupling reactions used in azo dye synthesis. The protocols and data presented, based on analogous compounds, provide a solid foundation for researchers to explore the synthesis of novel azo dyes from this starting material. Such explorations could lead to the development of new colorants with unique properties or be applied in the field of medicinal chemistry to generate novel compounds for drug discovery. Further experimental work is required to determine the specific shades, fastness properties, and potential applications of azo dyes derived from this compound.

References

Application Notes and Protocols: 3,4-Dichloro-2-methylaniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3,4-dichloro-2-methylaniline as a key intermediate in the synthesis of valuable pharmaceutical building blocks, specifically focusing on the preparation of 1-(3,4-dichloro-2-methylphenyl)piperazine. Arylpiperazine moieties are integral to a wide range of clinically significant drugs, exhibiting diverse pharmacological activities.

Introduction

This compound is an aromatic amine that serves as a versatile precursor in organic synthesis. Its unique substitution pattern makes it a valuable starting material for the creation of complex molecules, particularly in the field of medicinal chemistry. One of the primary applications of this intermediate is in the synthesis of 1-arylpiperazines, a class of compounds frequently incorporated into active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS), among other therapeutic areas.

The synthesis of 1-(3,4-dichloro-2-methylphenyl)piperazine from this compound is a key transformation that provides a scaffold for further chemical modification and drug design. The general approach involves the N-alkylation of the aniline with a nitrogen mustard derivative, typically bis(2-chloroethyl)amine hydrochloride, leading to the formation of the piperazine ring.

Key Applications in Pharmaceutical Synthesis

While a specific blockbuster drug directly synthesized from this compound is not prominently documented in publicly available literature, the resulting intermediate, 1-(3,4-dichloro-2-methylphenyl)piperazine, is a highly valuable scaffold in drug discovery. Arylpiperazines are known to interact with various receptors, including serotonergic, dopaminergic, and adrenergic receptors. This makes them attractive moieties for the development of antipsychotics, antidepressants, anxiolytics, and other CNS-active agents.

The dichlorinated and methylated phenyl ring of the intermediate offers specific lipophilic and electronic properties that can influence the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. Researchers can utilize this intermediate in lead optimization campaigns to explore structure-activity relationships (SAR).

Experimental Protocols

The following protocols detail the synthesis of the key intermediate, 1-(3,4-dichloro-2-methylphenyl)piperazine, from this compound. The methodology is adapted from established procedures for the synthesis of analogous arylpiperazines.

Protocol 1: Synthesis of 1-(3,4-dichloro-2-methylphenyl)piperazine

This protocol describes the direct cyclization of this compound with bis(2-chloroethyl)amine hydrochloride.

Reaction Scheme:

G reactant1 This compound product 1-(3,4-dichloro-2-methylphenyl)piperazine reactant1->product Heat, Base reactant2 + Bis(2-chloroethyl)amine hydrochloride reactant2->product

Caption: Synthesis of 1-(3,4-dichloro-2-methylphenyl)piperazine.

Materials:

  • This compound

  • Bis(2-chloroethyl)amine hydrochloride

  • Anhydrous n-butanol

  • Potassium carbonate (K₂CO₃)

  • Petroleum ether

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous n-butanol as the solvent.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by trituration with petroleum ether to yield the desired product as a solid.

Data Presentation:

ParameterValueReference
Reactant Molar Ratio1:1 (Aniline:Bis(2-chloroethyl)amine HCl)Adapted from[1]
BasePotassium Carbonate (1.5 eq)Adapted from[1]
Solventn-ButanolAdapted from[1]
Reaction TemperatureReflux (~118 °C)Adapted from[1]
Reaction Time24 - 48 hoursAdapted from[2]
Typical Yield25 - 40%Estimated based on[1]
Purification MethodColumn Chromatography / Trituration[1]

Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis and purification of 1-(3,4-dichloro-2-methylphenyl)piperazine.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Reactants: - this compound - Bis(2-chloroethyl)amine HCl - K₂CO₃ - n-Butanol reflux Reflux for 24-48h start->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool filter_salts Filter Inorganic Salts cool->filter_salts concentrate1 Concentrate Filtrate filter_salts->concentrate1 extract Dissolve in EtOAc, Wash with H₂O & Brine concentrate1->extract dry Dry over Na₂SO₄ extract->dry concentrate2 Concentrate Organic Layer dry->concentrate2 purify Column Chromatography or Trituration concentrate2->purify product 1-(3,4-dichloro-2-methylphenyl)piperazine purify->product

Caption: Workflow for the synthesis of 1-(3,4-dichloro-2-methylphenyl)piperazine.

Signaling Pathways and Logical Relationships

Arylpiperazine-containing drugs often target G-protein coupled receptors (GPCRs) in the central nervous system. The logical relationship for the application of the synthesized intermediate in drug discovery is outlined below.

G start This compound intermediate 1-(3,4-dichloro-2-methylphenyl)piperazine start->intermediate Synthesis derivatization Further Chemical Modification (e.g., N-alkylation) intermediate->derivatization library Library of Arylpiperazine Derivatives derivatization->library screening High-Throughput Screening (e.g., Receptor Binding Assays) library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing the arylpiperazine intermediate.

Conclusion

This compound is a valuable starting material for the synthesis of the 1-(3,4-dichloro-2-methylphenyl)piperazine intermediate. This intermediate serves as a crucial building block for the development of novel pharmaceutical compounds, particularly those targeting CNS disorders. The provided protocols and workflows offer a comprehensive guide for researchers in the synthesis and application of this important chemical entity in drug discovery and development programs.

References

Application Notes and Protocols for the N-alkylation and N-acylation of 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation and N-acylation of 3,4-dichloro-2-methylaniline, a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. The protocols described herein outline standard laboratory procedures for the selective modification of the amino group, enabling the generation of a diverse range of derivatives.

Introduction

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. The presence of the amino group allows for functionalization through N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups to the nitrogen atom, a common strategy in drug design to modulate physiochemical properties such as lipophilicity and basicity. N-acylation, the introduction of an acyl group, is fundamental for the synthesis of amides, which are prevalent motifs in numerous biologically active molecules. These transformations are crucial for generating compound libraries for screening and for the synthesis of specific target molecules in drug development.

Data Presentation: A Comparative Summary of N-alkylation and N-acylation Reactions

The following tables summarize the key quantitative data for representative N-alkylation and N-acylation reactions of this compound. The data is based on established protocols for substituted anilines and provides a comparative overview of the different methodologies.

Table 1: N-alkylation of this compound

Alkylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodidePotassium CarbonateDichloromethaneRoom Temperature1660-70
Ethyl BromideSodium CarbonateAcetonitrile8012-2455-65
Benzyl AlcoholIridium Catalyst/tBuOKToluene1202060-70

Table 2: N-acylation of this compound

Acylating AgentBase/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDichloromethane0 to RT1-485-95
Acetic AnhydrideSodium AcetateAcetic Acid/WaterRoom Temperature1-280-90
Benzoyl ChloridePyridineDichloromethane0 to RT2-480-90

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data summary tables.

Protocol 1: N-methylation of this compound with Methyl Iodide

This protocol describes a standard procedure for the N-methylation of a substituted aniline using methyl iodide and a carbonate base.

Materials:

  • This compound

  • Methyl Iodide

  • Potassium Carbonate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base and Alkylating Agent: To the stirred solution, add anhydrous potassium carbonate (4 equivalents). Then, add methyl iodide (4 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid residue with diethyl ether. Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the desired N-methylated product.

Protocol 2: N-acetylation of this compound with Acetyl Chloride

This protocol details a general and efficient method for the N-acetylation of a substituted aniline using acetyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding deionized water. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: N-acetylation of this compound with Acetic Anhydride

This protocol describes a classic method for the N-acetylation of anilines using acetic anhydride and a weak base.

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flask, prepare a solution of this compound (1 equivalent) in a mixture of water and a minimal amount of concentrated hydrochloric acid to facilitate dissolution.

  • Addition of Reagents: To the stirred solution, add acetic anhydride (1.1 equivalents), followed immediately by a solution of sodium acetate (1.5 equivalents) in water.

  • Reaction and Precipitation: Stir the mixture vigorously. The N-acetylated product will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and recrystallize from a suitable solvent such as ethanol to obtain the pure N-acetylated product.

Visualizations

The following diagrams illustrate the experimental workflows for the N-alkylation and N-acylation of this compound.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM add_reagents Add K2CO3 and Methyl Iodide start->add_reagents Step 1 stir Stir at RT for 16h add_reagents->stir Step 2 filter Filter and wash with Et2O stir->filter Step 3 wash Wash with NaHCO3 (aq) and Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_product N-methyl-3,4-dichloro- 2-methylaniline purify->end_product

Caption: Workflow for N-alkylation.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM at 0°C add_base Add Triethylamine start->add_base Step 1 add_acyl Add Acetyl Chloride dropwise at 0°C add_base->add_acyl Step 2 stir Stir at RT for 1-4h (Monitor by TLC) add_acyl->stir Step 3 quench Quench with H2O stir->quench Step 4 wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product N-acetyl-3,4-dichloro- 2-methylaniline purify->end_product

Caption: Workflow for N-acylation.

Application Notes and Protocols for the Derivatization of 3,4-Dichloro-2-methylaniline for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of 3,4-Dichloro-2-methylaniline to enhance its detectability for analytical purposes. This compound is an aromatic amine that can be challenging to analyze at low concentrations due to its physicochemical properties. Derivatization significantly improves its chromatographic behavior and detection sensitivity in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This application note outlines two primary derivatization methods: acetylation for GC-MS analysis and dansylation for HPLC with fluorescence detection. Detailed experimental protocols, expected results, and analytical conditions are provided to guide researchers in developing robust and sensitive analytical methods for this compound.

Introduction

This compound is a chemical intermediate used in the synthesis of various industrial and pharmaceutical compounds. Its detection and quantification are crucial for process monitoring, quality control, and safety assessment. Direct analysis of this compound can be hampered by its polarity and relatively low volatility. Chemical derivatization addresses these challenges by converting the analyte into a less polar, more volatile, and more easily detectable derivative.

Acetylation of the primary amine group with acetic anhydride is a common and effective method to produce a less polar and more thermally stable derivative, N-(3,4-dichloro-2-methylphenyl)acetamide, which is well-suited for GC-MS analysis. For HPLC analysis, derivatization with a fluorescent tag, such as dansyl chloride, dramatically increases detection sensitivity, allowing for quantification at very low levels using a fluorescence detector (FLD).

Data Presentation

The following tables summarize quantitative data for analytical methods used for chloroanilines. While specific data for derivatized this compound is not widely published, the data for the closely related 3,4-dichloroaniline provides a strong reference point for expected method performance.

Table 1: HPLC-MS/MS Performance Data for 3,4-Dichloroaniline *

ParameterValue
Limit of Detection (LOD)0.6 µg/kg[1]
Limit of Quantification (LOQ)2.0 µg/kg[1]
Recovery75.3–86.0%[1]
Linearity (R²)>0.996[1]

Data from a validated method for the closely related compound 3,4-dichloroaniline, which is expected to have similar performance characteristics to this compound.[1]

Table 2: GC-MS with HFBA Derivatization for Dichloroanilines *

ParameterValue
Limit of Detection (LOD)0.03 - 0.05 µg/L
Recovery93 - 103%

Performance data for dichloroanilines using heptafluorobutyric anhydride (HFBA) derivatization and GC-MS/MS or GC-ECD detection. This data provides an indication of the sensitivity achievable with acylation-based GC methods.

Experimental Protocols

Protocol 1: Acetylation of this compound for GC-MS Analysis

This protocol describes the conversion of this compound to N-(3,4-dichloro-2-methylphenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Water (deionized)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Glassware: reaction vial or flask, separatory funnel, beakers

  • Heating and stirring module

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Dissolution: Dissolve approximately 50 mg of this compound in 15 mL of water. Due to its limited solubility, the addition of a minimal amount of concentrated hydrochloric acid (e.g., 0.5 mL) will aid in dissolving the aniline by forming the hydrochloride salt.

  • Derivatization Reaction: To the dissolved aniline solution, add 0.6 mL of acetic anhydride. Immediately follow with the addition of a solution of 530 mg of sodium acetate in 3 mL of water.

  • Reaction and Precipitation: Stir the mixture vigorously at room temperature for 30 minutes. The acetylated product, N-(3,4-dichloro-2-methylphenyl)acetamide, will precipitate out of the solution.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase twice with 20 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 20 mL of 5% HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure or a gentle stream of nitrogen to obtain the crude acetylated product.

  • Purification (Optional): The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to improve purity.

  • Sample Preparation for GC-MS: Dissolve a known amount of the dried derivative in a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.

Expected Results: The reaction should yield a solid, crystalline product. The success of the derivatization can be confirmed by a change in the retention time and the mass spectrum of the product compared to the starting material. The mass spectrum of the acetylated derivative is expected to show a molecular ion corresponding to the addition of an acetyl group (CH₃CO-).

Protocol 2: Dansylation of this compound for HPLC-FLD Analysis

This protocol details the derivatization of this compound with dansyl chloride to yield a highly fluorescent derivative.

Materials:

  • This compound standard solution (in acetonitrile or methanol)

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Reaction vials (amber glass to protect from light)

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Sample Preparation: In an amber reaction vial, mix 100 µL of the this compound standard or sample solution with 200 µL of the sodium bicarbonate buffer.

  • Derivatization Reaction: Add 200 µL of the dansyl chloride solution to the vial.

  • Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes.

  • Reaction Quenching: After incubation, cool the vial to room temperature. The reaction can be quenched by adding a small amount of a primary amine solution (e.g., proline or methylamine) to react with the excess dansyl chloride, although this is often not necessary if the sample is diluted before analysis.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample into the HPLC-FLD system.

Expected Results: The dansylated derivative of this compound will be highly fluorescent. The HPLC chromatogram should show a well-resolved peak for the derivative at a longer retention time than the underivatized compound. The fluorescence detector will provide high sensitivity for this derivative.

Analytical Methodologies

GC-MS Analysis of Acetylated this compound
  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: 40-450 amu

HPLC-FLD Analysis of Dansylated this compound
  • HPLC System: Agilent 1260 Infinity or equivalent with a fluorescence detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: ~340 nm

    • Emission Wavelength: ~525 nm

Mandatory Visualizations

Derivatization_Workflow Analyte This compound in Sample Matrix Extraction Sample Preparation (e.g., LLE, SPE) Analyte->Extraction Derivatization Derivatization Reaction Extraction->Derivatization GC_Deriv Acetylation (Acetic Anhydride) Derivatization->GC_Deriv For GC HPLC_Deriv Dansylation (Dansyl Chloride) Derivatization->HPLC_Deriv For HPLC GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis HPLC_Analysis HPLC-FLD Analysis HPLC_Deriv->HPLC_Analysis Data Data Analysis & Quantification GC_Analysis->Data HPLC_Analysis->Data

Caption: General workflow for the derivatization and analysis of this compound.

Acetylation_Reaction Aniline This compound Plus + AceticAnhydride Acetic Anhydride Arrow -> Product N-(3,4-dichloro-2-methylphenyl)acetamide

Caption: Acetylation reaction of this compound.

HPLC_Workflow Start Start: Derivatized Sample Injection HPLC Injection Start->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection (Ex: ~340nm, Em: ~525nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification End End: Concentration Result Quantification->End

Caption: Workflow for the HPLC-FLD analysis of dansylated this compound.

References

Application Note: A Detailed Protocol for the Diazotization of 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The diazotization of primary aromatic amines is a fundamental and crucial transformation in organic synthesis, yielding highly versatile arenediazonium salt intermediates.[1] These salts are pivotal precursors for a vast array of functionalized aromatic compounds, enabling reactions such as Sandmeyer, Schiemann, and azo couplings.[2][3] This document provides a detailed protocol for the diazotization of 3,4-Dichloro-2-methylaniline to produce its corresponding diazonium salt. The procedure highlights the critical importance of strict temperature control to ensure the stability of the diazonium salt, which is generated in situ and typically used immediately in subsequent synthetic steps.[1][4]

The reaction involves treating the primary aromatic amine with nitrous acid (HNO₂).[1] Because nitrous acid is unstable, it is generated within the reaction mixture by combining sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[2][4] The process is conducted at low temperatures (0–5 °C) to prevent the decomposition of the thermally sensitive diazonium salt product.[1] The electrophilic nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, is attacked by the nucleophilic amino group of the aniline, leading to the diazonium salt after a series of proton transfers and the elimination of water.[3]

Quantitative Data Summary

The following table outlines the stoichiometry for a representative diazotization reaction of this compound on a 50.0 mmol scale.

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compoundC₇H₇Cl₂N176.0550.01.08.80 g
Concentrated Hydrochloric Acid (~37%)HCl36.46~150~3.012.5 mL
Sodium NitriteNaNO₂69.0052.51.053.62 g
Distilled WaterH₂O18.02--70 mL

Experimental Protocol

1. Materials and Equipment

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel

  • Ice-salt bath

2. Safety Precautions

  • Toxicity: this compound is a toxic and hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Corrosivity: Concentrated hydrochloric acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated chemical fume hood.[1]

  • Diazonium Salt Instability: Arenediazonium salts are notoriously unstable and can be explosive when isolated in a dry, solid state.[1] This protocol is designed exclusively for the in situ generation and immediate consumption of the diazonium salt solution. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT. [1]

  • Exothermic Reaction: The reaction is exothermic. Strict temperature control is essential to prevent the uncontrolled decomposition of the diazonium salt, which can lead to the rapid release of nitrogen gas and the formation of hazardous phenolic byproducts.[1]

3. Step-by-Step Procedure

3.1. Preparation of the Aniline Salt Suspension

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar and a thermometer.

  • In a chemical fume hood, charge the flask with this compound (8.80 g, 50.0 mmol).

  • Add distilled water (50 mL), followed by the slow and careful addition of concentrated hydrochloric acid (12.5 mL, ~150 mmol). Stir the mixture. The aniline will dissolve to form its hydrochloride salt, which may then precipitate out of the solution as a fine slurry.

  • Place the flask in an ice-salt bath and cool the stirred suspension to a stable internal temperature between 0 °C and 5 °C.

3.2. Preparation of Sodium Nitrite Solution

  • In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in distilled water (20 mL).

  • Cool this solution in a separate ice bath before use.

3.3. Diazotization Reaction

  • Transfer the cold sodium nitrite solution to a dropping funnel positioned over the central neck of the three-neck flask.

  • Begin dropwise addition of the sodium nitrite solution to the vigorously stirred aniline salt suspension. The addition should take approximately 30-45 minutes.

  • It is imperative to maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[1] Monitor the temperature continuously and adjust the addition rate to control the exotherm.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting pale-yellow solution is the 3,4-dichloro-2-methylbenzenediazonium chloride, which should be used immediately for the next synthetic step.

Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the diazotization of this compound.

Diazotization_Workflow cluster_prep 1. Preparation of Aniline Salt cluster_nitrite_prep 2. Preparation of Nitrite cluster_reaction 3. Diazotization Reaction cluster_product 4. Product start Start: this compound, HCl, H₂O in Flask cool Cool Suspension to 0-5 °C in Ice-Salt Bath start->cool add Dropwise Addition of NaNO₂ Solution cool->add Vigorously Stirred Suspension prep_na Dissolve NaNO₂ in Cold H₂O prep_na->add Cold NaNO₂ Solution maintain Maintain Temp at 0-5 °C (Vigorous Stirring) add->maintain stir Stir for 30 min Post-Addition maintain->stir end Product: 3,4-Dichloro-2-methylbenzenediazonium Chloride Solution (Use Immediately) stir->end

Caption: Experimental workflow for the synthesis of diazonium salt.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core of a vast number of approved drugs and biologically active molecules.[1][2][3][4] The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into cyclic structures imparts unique physicochemical properties that are crucial for interacting with biological targets.[4] Consequently, the development of efficient, sustainable, and innovative synthetic methodologies for novel heterocycles is a primary focus in organic and medicinal chemistry.[4] Modern approaches increasingly favor green chemistry principles, such as microwave-assisted synthesis and one-pot multicomponent reactions, which offer significant advantages including reduced reaction times, higher yields, and minimized waste.[5][6][7] This document provides detailed protocols and application notes for the synthesis of three distinct classes of bioactive heterocyclic compounds.

Microwave-Assisted Synthesis of Anticancer Pyrazole Derivatives

Nitrogen-containing heterocycles are of particular interest as they are prevalent in naturally occurring bioactive molecules.[8] Pyrazole derivatives, specifically, have demonstrated significant potential in drug design.[1] The following protocol details a microwave-assisted, non-conventional method for synthesizing 4-arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives, which have shown potent anti-proliferative effects against various cancer cell lines.[8]

Application Notes:

This microwave-assisted approach offers a rapid and efficient alternative to traditional heating methods for synthesizing pyrazole derivatives.[8] The benefits include faster reaction rates, high product yields, and enhanced purity.[8] Certain synthesized derivatives have been shown to induce apoptosis in drug-resistant cancer cells by upregulating pro-apoptotic markers like Bax and caspase-3, indicating a mitochondria-dependent pathway.[8]

Quantitative Data Summary:
Compound IDSubstituent (R)Reaction Time (Microwave)Yield (%)Anticancer Activity (IC₅₀, µM)
23a 4-ClNot SpecifiedHigh2 - 7
23b 4-OCH₃Not SpecifiedHigh2 - 7
23c 3,4,5-(OCH₃)₃Not SpecifiedHigh2 - 7 (Most Potent)

Table 1: Summary of reaction data and anticancer activity for synthesized pyrazole derivatives. Data sourced from Shroff et al.[8]

Experimental Protocol:

Synthesis of 4-arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives (23a-c)

  • Materials: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, substituted aryl aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde), anhydrous sodium acetate, ethanol.

  • Procedure: a. In a microwave-safe reaction vessel, combine 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol), the desired substituted aryl aldehyde (1 mmol), and anhydrous sodium acetate (1.2 mmol). b. Add ethanol (10 mL) as the solvent. c. Seal the vessel and place it in a microwave reactor. d. Irradiate the reaction mixture at a suitable power (e.g., 150 W) and temperature for a short duration (typically 5-15 minutes, optimization may be required).[8] e. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. After completion, allow the reaction mixture to cool to room temperature. b. Pour the mixture into ice-cold water. c. The solid product that precipitates is collected by vacuum filtration. d. Wash the solid with cold water and dry under vacuum. e. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Visualizations:

G cluster_setup Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification R1 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one MW Microwave Reactor (e.g., 150 W, 5-15 min) R1->MW R2 Aryl Aldehyde R2->MW R3 Sodium Acetate R3->MW Solvent Ethanol Solvent->MW Cool Cool to RT MW->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Recrystallize (Ethanol) Filter->Purify Product Pure Pyrazole Derivative Purify->Product

Caption: Experimental workflow for microwave-assisted pyrazole synthesis.

G Compound Pyrazole Derivative (e.g., 23c) Mito Mitochondria Compound->Mito increases expression of Bax Bax (Pro-apoptotic) Mito->Bax releases Casp3 Caspase-3 (Executioner) Bax->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Simplified signaling pathway for pyrazole-induced apoptosis.

One-Pot Multicomponent Synthesis of Furo[3,4-b]pyran Scaffolds

Oxygen-containing heterocycles are crucial components in numerous natural products and pharmaceuticals.[9][10] Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex molecules in a single step.[11] This protocol describes a facile, glycine-catalyzed, one-pot MCR for the synthesis of biologically significant 4H-furo[3,4-b]pyran derivatives.[11]

Application Notes:

This MCR protocol is a prime example of green chemistry, utilizing water as a solvent and operating under mild conditions.[11] The resulting polyfunctionalized furo[3,4-b]pyran scaffolds are of significant interest in medicinal chemistry due to their potential biological activities. The one-pot nature of the reaction simplifies the synthetic process, avoiding the isolation of intermediates and reducing solvent waste.[11]

Quantitative Data Summary:
Reactant 1 (Aldehyde)Reactant 2Reactant 3CatalystSolventTemp (°C)TimeYield (%)
Substituted benzaldehydeMalononitrileTetronic acidGlycineWater602-3 h85-95

Table 2: Summary of the one-pot multicomponent reaction for 4H-furo[3,4-b]pyran synthesis. Data sourced from Singh et al.[11]

Experimental Protocol:

General procedure for the synthesis of 4H-furo[3,4-b]pyran derivatives

  • Materials: Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde), malononitrile, tetronic acid, glycine, water.

  • Procedure: a. In a round-bottom flask, create a mixture of the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), tetronic acid (1 mmol), and glycine (20 mol%). b. Add water (5 mL) to the flask. c. Stir the suspension at 60 °C. d. Monitor the reaction's progress using TLC. The reaction is typically complete within 2-3 hours.

  • Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. The solid product will precipitate out of the aqueous solution. c. Collect the solid by vacuum filtration. d. Wash the product with cold water to remove the catalyst and any unreacted starting materials. e. Dry the collected solid. Further purification by recrystallization is generally not required due to the high purity of the precipitated product.

Visualization:

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation R1 Substituted Benzaldehyde Stir Stir at 60°C (2-3 hours) R1->Stir R2 Malononitrile R2->Stir R3 Tetronic Acid R3->Stir Cat Glycine (Catalyst) Cat->Stir Solvent Water (Solvent) Solvent->Stir Cool Cool to RT Stir->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Water Filter->Wash Product Pure 4H-furo[3,4-b]pyran Wash->Product

Caption: Workflow for one-pot synthesis of 4H-furo[3,4-b]pyran.

One-Pot Synthesis of Bioactive 2-Aminothiazole Derivatives

Sulfur-containing heterocycles, particularly the thiazole ring, are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs with a wide spectrum of activities, including anticancer and antimicrobial properties.[12][13] The Hantzsch thiazole synthesis is a classic and widely used method, and modern variations often employ one-pot procedures to improve efficiency.[8] This protocol describes a facile one-pot synthesis of 2-aminothiazole derivatives from aromatic methyl ketones.[8]

Application Notes:

This one-pot method avoids the need to isolate the intermediate α-bromo ketone, streamlining the synthesis process.[8] It utilizes copper(II) bromide as an efficient and inexpensive reagent for the in situ α-bromination of the ketone.[8] The subsequent cyclization with thiourea proceeds smoothly to afford the desired 2-aminothiazole derivatives. This approach is versatile, accommodating various substituents on the aromatic ketone and allowing for the use of N-substituted thioureas to generate diverse libraries of compounds for drug discovery.[8][12]

Quantitative Data Summary:
Ketone SubstrateThiourea SubstrateSolventTime (h)Yield (%)
AcetophenoneThioureaEthanol885
4-MethoxyacetophenoneThioureaEthanol890
4-FluoroacetophenoneThioureaEthanol886
AcetophenoneN-PhenylthioureaEthanol1080
2-AcetylnaphthaleneThioureaEthanol882

Table 3: Summary of reaction data for the one-pot synthesis of 2-aminothiazole derivatives. Data sourced from a representative Hantzsch-type synthesis.[8]

Experimental Protocol:

General one-pot procedure for the synthesis of 4-aryl-2-aminothiazoles

  • Materials: Aromatic methyl ketone (e.g., acetophenone), thiourea (or N-substituted thiourea), copper(II) bromide (CuBr₂), ethanol.

  • Procedure: a. To a solution of the aromatic methyl ketone (1.0 mmol) in ethanol (15 mL), add copper(II) bromide (2.0 mmol). b. Reflux the mixture. The CuBr₂ acts as the brominating agent, converting the ketone to the α-bromo ketone intermediate. c. After the bromination is complete (monitor by TLC, typically 1-2 hours), add thiourea (1.2 mmol) to the reaction mixture. d. Continue to reflux the mixture until the cyclization is complete (typically 6-8 hours, monitor by TLC).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Neutralize the mixture with an aqueous solution of sodium bicarbonate (NaHCO₃). c. Extract the product with a suitable organic solvent (e.g., ethyl acetate). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.

Visualization:

G cluster_step1 Step 1: In Situ Bromination cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification Ketone Aromatic Methyl Ketone Reflux1 Reflux in Ethanol (1-2 h) Ketone->Reflux1 CuBr2 CuBr₂ CuBr2->Reflux1 Intermediate α-Bromo Ketone (In Situ) Reflux1->Intermediate Reflux2 Continue Reflux (6-8 h) Intermediate->Reflux2 Thiourea Thiourea Thiourea->Reflux2 Neutralize Neutralize (NaHCO₃) Reflux2->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Column Chromatography Extract->Purify Product Pure 2-Aminothiazole Purify->Product

Caption: Workflow for the one-pot synthesis of 2-aminothiazoles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-Dichloro-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude this compound can include:

  • Unreacted starting materials: Depending on the synthetic route, this may include precursors like 3,4-dichloro-2-methyl-1-nitrobenzene.

  • Isomeric products: Formation of other isomers of dichloro-2-methylaniline can occur.

  • Over-halogenated or under-halogenated byproducts: Compounds with more or fewer chlorine atoms may be present.

  • Oxidation products: Anilines are susceptible to oxidation, leading to the formation of colored impurities and polymeric materials, especially when exposed to air and light.[1]

  • Byproducts from side reactions: For instance, in syntheses involving the reduction of a nitro group, hydrazo compounds like 3,3',4,4'-tetrachloro-2,2'-dimethylhydrazobenzene could be formed. A similar impurity, 3,3',4,4'-tetrachlorohydrazobenzene, is a known impurity in the synthesis of 3,4-dichloroaniline.[2]

Q2: Which purification technique is most suitable for crude this compound?

A multi-step approach is often the most effective for achieving high purity.[3] This typically involves an initial bulk purification method followed by a high-resolution technique:

  • Vacuum Distillation or Recrystallization: These methods are effective for removing non-volatile impurities, colored oxidation products, and some isomeric byproducts.[3]

  • Column Chromatography: This technique is ideal for separating closely related isomers and achieving very high purity.[3]

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the purity of halogenated anilines.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

Discoloration of the Product

Issue: The purified this compound is yellow or brown.

Possible Cause: Aniline compounds are prone to oxidation when exposed to air and light, leading to the formation of colored polymeric impurities.[1]

Solutions:

  • Treatment with Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

  • Vacuum Distillation: Distilling the compound under reduced pressure can separate it from non-volatile colored impurities.[1]

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.

Low Yield After Recrystallization

Issue: A low recovery of this compound is observed after recrystallization.

Possible Causes and Solutions:

Possible CauseSolution
Inappropriate solvent choice. Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[3] Consider using a co-solvent system to fine-tune solubility.[3]
Too much solvent was used. Use the minimum amount of hot solvent required to completely dissolve the crude product.[3]
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, more easily filterable crystals.[3]
Product loss during filtration. Ensure the filter paper is the correct size for the Büchner funnel and pre-wet it with the cold recrystallization solvent to create a good seal.[3] Wash the collected crystals with a minimal amount of cold solvent.[3]
Issues with Column Chromatography

Issue: Poor separation, peak tailing, or low recovery during column chromatography.

Possible Causes and Solutions:

Possible CauseSolution
Strong interaction with acidic silica gel. Anilines are basic and can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and product loss. Neutralize the silica gel by using a mobile phase containing a small amount of a volatile base, such as 0.1-1% triethylamine.[3] Alternatively, use a different stationary phase like alumina.[3]
Inappropriate mobile phase polarity. If impurities co-elute with the product, the mobile phase may be too polar. Decrease the polarity of the eluent.[3] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[1]
Column overloading. Too much sample loaded onto the column can lead to poor separation. Reduce the amount of sample and ensure it is loaded as a concentrated band.[3]

Experimental Protocols

Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place the crude this compound in the distillation flask with boiling chips or a magnetic stir bar to prevent bumping.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. For the similar compound 3-chloro-2-methylaniline, the boiling point is 127-137 °C at 0.1 MPa.[4]

  • Cooling and Storage: After distillation, allow the apparatus to cool completely before releasing the vacuum. Store the purified product under an inert atmosphere.

Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). To prevent peak tailing, consider pre-treating the silica gel with a solvent containing 0.1-1% triethylamine.[3]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane with 0.1% triethylamine) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The following tables summarize purity data obtained for compounds structurally similar to this compound, which can serve as a reference for expected outcomes.

Table 1: Purity of Chloro-methylanilines after Distillation

CompoundPurification MethodPurity AchievedReference
3-Chloro-2-methylanilineVacuum Distillation99.80%[4]
2,6-Dichloro-3-methylanilineSteam Distillation> 99.5%[5]
4-Chloro-2,6-dimethylanilineFractional Distillation99%[6]

Table 2: Impurity Reduction in a Related Compound

CompoundImpurityInitial ConcentrationFinal ConcentrationPurification MethodReference
3,4-Dichloroaniline3,3',4,4'-Tetrachlorohydrazobenzene~0.5%0.08%Modified Hydrogenation[2]

Visualizations

G Crude Crude this compound Bulk_Purification Bulk Purification Crude->Bulk_Purification e.g., Distillation, Recrystallization High_Purity_Purification High Purity Purification Bulk_Purification->High_Purity_Purification e.g., Column Chromatography Analysis Purity Analysis (HPLC, GC-MS, NMR) High_Purity_Purification->Analysis Pure_Product Pure Product (>99%) Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

G Start Crude Product Check_Color Is the product discolored? Start->Check_Color Charcoal Use Activated Charcoal during Recrystallization Check_Color->Charcoal Yes Check_Purity Assess Purity (e.g., TLC, HPLC) Check_Color->Check_Purity No Distillation Perform Vacuum Distillation Charcoal->Distillation Distillation->Check_Purity High_Purity_Needed Is higher purity required? Check_Purity->High_Purity_Needed Column_Chromatography Perform Column Chromatography High_Purity_Needed->Column_Chromatography Yes Final_Product Pure Product High_Purity_Needed->Final_Product No Column_Chromatography->Final_Product Impure_Product Issues Persist? Final_Product->Impure_Product Troubleshoot_Further Consult Advanced Troubleshooting Impure_Product->Troubleshoot_Further Yes

Caption: Troubleshooting decision tree for the purification process.

References

Identification and removal of impurities from 3,4-Dichloro-2-methylaniline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and removal of impurities during the synthesis of 3,4-Dichloro-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the potential impurities?

A common and effective method for synthesizing this compound is the reduction of a corresponding dinitro or nitro precursor. For instance, the reduction of 1,2-dichloro-3-methyl-4-nitrobenzene is a plausible route. During this synthesis, several types of impurities can be generated. These are broadly classified as:

  • Unreacted Starting Materials: Residual 1,2-dichloro-3-methyl-4-nitrobenzene.

  • Isomeric Impurities: Formation of other dichloromethylaniline isomers depending on the purity of the starting materials and reaction conditions.

  • Intermediates and By-products of Incomplete Reduction: Incomplete reduction of the nitro group can lead to the formation of nitroso, azoxy, and azo compounds. For example, an analogous impurity in the synthesis of 3,4-dichloroaniline is 3,3',4,4'-tetrachlorohydrazobenzene, which can be formed as a result of incomplete hydrogenation.[1]

  • Products of Side Reactions: Depending on the reducing agent and reaction conditions, other side reactions may occur.

  • Residual Solvents and Reagents: Solvents and other reagents used in the synthesis and work-up can remain in the final product.

Q2: My final product has a darker color than expected. What could be the cause and how can I resolve it?

A darker than expected color, such as a brown or reddish hue, is often indicative of the presence of colored impurities. The most likely culprits are azoxy and azo compounds, which are formed as by-products during the reduction of the nitro group and are often highly colored.

Troubleshooting Steps:

  • Optimize Reduction Conditions: Ensure the reduction reaction goes to completion. This may involve adjusting the reaction time, temperature, or the amount of reducing agent.

  • Purification:

    • Recrystallization: This is often a highly effective method for removing colored impurities. A suitable solvent system should be chosen where this compound has good solubility at elevated temperatures and poor solubility at lower temperatures, while the impurities have different solubility profiles.

    • Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored impurities.

    • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product before a final filtration or recrystallization step can help to adsorb colored impurities.

Q3: My analytical results (HPLC or GC-MS) show multiple peaks close to the main product peak. What are these likely to be and how can I separate them?

Peaks eluting close to the main product peak are often isomeric impurities. These are compounds with the same molecular formula but a different arrangement of atoms. In the context of this compound synthesis, these could be other isomers of dichloromethylaniline that may have been formed due to impurities in the starting materials or non-specific reactions.

Troubleshooting and Separation Strategies:

  • Optimize Chromatographic Method:

    • HPLC: Adjusting the mobile phase composition, gradient, flow rate, or using a different column chemistry (e.g., a column with a different stationary phase) can improve the resolution between the main product and isomeric impurities.

    • GC-MS: Modifying the temperature program of the GC oven can often improve the separation of closely boiling isomers.

  • Purification:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

    • Preparative Chromatography: For small-scale purifications, preparative HPLC or column chromatography with a carefully selected eluent system can be used to isolate the desired isomer.

    • Recrystallization: Sometimes, a specific solvent system for recrystallization can selectively crystallize the desired isomer, leaving the others in the mother liquor.

Q4: How can I remove unreacted starting material from my final product?

Unreacted starting material, such as 1,2-dichloro-3-methyl-4-nitrobenzene, will have significantly different polarity compared to the aniline product. This difference can be exploited for purification.

Removal Methods:

  • Column Chromatography: A standard silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will typically allow for good separation, with the less polar nitro compound eluting before the more polar aniline.

  • Acid-Base Extraction: The basicity of the aniline product can be used to separate it from the neutral nitro starting material. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move to the aqueous phase. The organic layer containing the nitro compound can be discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the aniline, which can then be extracted back into an organic solvent.

  • Recrystallization: If a suitable solvent is found, the difference in solubility between the starting material and the product can be used for purification.

Data Presentation

The following tables provide a summary of typical parameters for the analytical methods used in the identification of impurities in this compound synthesis.

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Table 2: GC-MS Method Parameters for Impurity Identification

ParameterValue
Column Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, then ramp at 10 °C/min to 300 °C and hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 40 to 500
Source Temperature 230 °C

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate the peaks and report the area percentage of each impurity relative to the total peak area.

Protocol 2: GC-MS Method for Impurity Identification

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent, such as methanol or dichloromethane.

  • GC-MS Conditions:

    • Set up the GC-MS system according to the parameters in Table 2.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Protocol 3: Purification by Recrystallization (General Procedure)

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, hexanes, and mixtures such as ethanol/water) at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Start 1,2-Dichloro-3-methyl-4-nitrobenzene Reduction Reduction (e.g., H2/Pd/C or Fe/HCl) Start->Reduction Impurity2 Isomeric Dichloromethylanilines Start->Impurity2 Isomeric Starting Material Product This compound Reduction->Product Impurity1 Unreacted Starting Material Reduction->Impurity1 Incomplete Reaction Impurity3 Nitroso/Azoxy/Azo By-products Reduction->Impurity3 Incomplete Reduction/ Side Reactions

Caption: Synthesis pathway of this compound and the origin of common impurities.

Crude Crude Product Analysis Analytical Characterization (HPLC, GC-MS, NMR) Crude->Analysis Decision Impurity Profile Acceptable? Analysis->Decision Pure Pure Product Decision->Pure Yes Purification Purification Step Decision->Purification No Recrystallization Recrystallization Purification->Recrystallization Solid Product Column Column Chromatography Purification->Column Complex Mixture Distillation Vacuum Distillation Purification->Distillation Liquid Product Recrystallization->Analysis Column->Analysis Distillation->Analysis

Caption: Experimental workflow for impurity identification and removal.

Start Impurity Detected Identify Identify Impurity (MS, NMR) Start->Identify Isomer Isomeric Impurity? Identify->Isomer StartingMaterial Starting Material? Isomer->StartingMaterial No PurifyIsomer Purification Strategy: - Optimize Chromatography - Fractional Distillation - Recrystallization Isomer->PurifyIsomer Yes Byproduct Side-Reaction By-product? StartingMaterial->Byproduct No PurifySM Purification Strategy: - Column Chromatography - Acid-Base Extraction StartingMaterial->PurifySM Yes PurifyByproduct Purification Strategy: - Recrystallization - Column Chromatography Byproduct->PurifyByproduct Yes

Caption: Logical relationship for selecting a purification strategy based on impurity identity.

References

Strategies to improve the yield of 3,4-Dichloro-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dichloro-2-methylaniline. The primary synthetic route involves the reduction of 2,3-dichloro-6-nitrotoluene, a process that requires careful control to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and established method for synthesizing this compound is the reduction of the nitro group of 2,3-dichloro-6-nitrotoluene. This transformation can be achieved through various methods, including catalytic hydrogenation or metal-mediated reduction.

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The principal challenge is preventing hydrodehalogenation, which is the undesired removal of one or both chlorine atoms from the aromatic ring during the reduction of the nitro group. This leads to the formation of monochlorinated or unchlorinated aniline byproducts, significantly reducing the yield of the target compound. Other potential side reactions include the formation of dimeric species like azo and azoxy compounds, particularly if the reduction is incomplete.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the tracking of the disappearance of the starting material (2,3-dichloro-6-nitrotoluene) and the appearance of the product (this compound), as well as the detection of any significant side products.

Q4: What are the typical purification methods for the final product?

A4: After the reaction is complete, a standard work-up procedure is employed. This typically involves filtering off the catalyst (in the case of heterogeneous catalysis) or insoluble iron salts. The crude product is then often purified by extraction, followed by distillation under reduced pressure or recrystallization from a suitable solvent system to obtain high-purity this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 2,3-dichloro-6-nitrotoluene.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Significant dehalogenation of the starting material or product.- Incomplete reaction.- Mechanical losses during work-up and purification.- For Catalytic Hydrogenation: Use a selective catalyst such as Platinum-Vanadium on carbon (Pt-V/C) or a modified Palladium catalyst. Consider adding a dehalogenation inhibitor. Lower the hydrogen pressure and reaction temperature.- For Metal-Mediated Reduction: Ensure the reaction goes to completion by monitoring with TLC/GC-MS. Use a sufficient excess of the metal reducing agent (e.g., iron powder).- Optimize extraction and purification steps to minimize losses.
Presence of Monochloro- or Unchloro-Aniline Impurities - Hydrodehalogenation is the primary cause. This is often exacerbated by aggressive reaction conditions (high temperature, high hydrogen pressure) or non-selective catalysts.- Switch to a milder reducing system. Iron powder in acetic acid is often more chemoselective than catalytic hydrogenation with standard catalysts like Pd/C.- If using catalytic hydrogenation, screen different catalysts and solvents. Ethereal solvents like THF may offer better selectivity.[1] Lower substrate concentration has been shown to decrease dehalogenation.[1]
Formation of Azo/Azoxy Byproducts - Incomplete reduction of the nitro group can lead to the condensation of intermediate nitroso and hydroxylamine species.- Ensure sufficient reducing agent and adequate reaction time for complete conversion to the amine.- For catalytic hydrogenation, ensure efficient hydrogen delivery and catalyst activity.
Reaction is Sluggish or Does Not Go to Completion - Inactive catalyst.- Insufficient amount of reducing agent.- Low reaction temperature.- For Catalytic Hydrogenation: Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned.- For Metal-Mediated Reduction: Use a sufficient excess of activated iron powder. An acidic medium (e.g., acetic acid) is crucial for this reaction.- Gradually increase the reaction temperature while monitoring for side product formation.
Difficulties in Product Isolation/Purification - Emulsion formation during aqueous work-up.- Co-distillation or co-crystallization with impurities.- Break emulsions by adding brine or filtering the mixture through a pad of Celite®.- If distillation is problematic, consider column chromatography on silica gel for purification. For recrystallization, screen various solvent systems to find one that provides good separation from the main impurities.

Experimental Protocols

Protocol 1: Metal-Mediated Reduction with Iron Powder

This protocol is adapted from general procedures for the chemoselective reduction of halogenated nitroaromatics and is a reliable method for minimizing dehalogenation.[2]

Materials:

  • 2,3-dichloro-6-nitrotoluene

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3-dichloro-6-nitrotoluene (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 2:1:2 v/v/v).

  • Heat the mixture to a gentle reflux (approximately 80-90 °C).

  • Add iron powder (3-5 eq) portion-wise to the stirred solution. The addition may be exothermic, so control the rate of addition to maintain a steady reflux.

  • Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and remove the organic solvents under reduced pressure.

  • Dilute the residue with ethyl acetate and water. Carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Catalytic Hydrogenation

This method is efficient but requires careful control to maintain selectivity. The use of specialized catalysts or additives is recommended to suppress dehalogenation.

Materials:

  • 2,3-dichloro-6-nitrotoluene

  • 10% Palladium on carbon (Pd/C) or Platinum-Vanadium on carbon (Pt-V/C)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a hydrogenation flask, add 2,3-dichloro-6-nitrotoluene (1.0 eq) and the chosen solvent (e.g., Ethanol or THF, approximately 10-20 mL per gram of substrate).

  • Carefully add the catalyst (1-5 mol%).

  • Purge the flask with an inert gas (Nitrogen or Argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm; lower pressures may favor higher selectivity).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or by hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or recrystallization as needed.

Data Presentation

Table 1: Comparison of Reduction Methods for Halogenated Nitroaromatics

Parameter Catalytic Hydrogenation (Pd/C) Metal-Mediated Reduction (Fe/AcOH)
Primary Reagents H₂, 10% Pd/CIron powder, Acetic Acid
Solvent Ethanol, THFEthanol, Water
Temperature Room Temperature80-100 °C
Pressure 1-4 atmAtmospheric
Selectivity Moderate to High (Highly dependent on catalyst and conditions)High
Yield Variable (Can be high with optimized conditions)Generally High
Advantages - Milder conditions (RT, low pressure)- High atom economy- High chemoselectivity (minimal dehalogenation)- Inexpensive reagents- Robust and scalable
Disadvantages - Risk of dehalogenation- Catalyst cost and potential for poisoning- Stoichiometric amounts of iron required- Generates significant iron waste- Higher reaction temperature

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_start Starting Material Synthesis cluster_reduction Reduction of Nitro Group cluster_purification Purification o-Nitrotoluene o-Nitrotoluene Chlorination Chlorination o-Nitrotoluene->Chlorination Cl2, Catalyst 2,3-dichloro-6-nitrotoluene 2,3-dichloro-6-nitrotoluene Chlorination->2,3-dichloro-6-nitrotoluene Reduction Reduction 2,3-dichloro-6-nitrotoluene->Reduction Reducing Agent 3,4-Dichloro-2-methylaniline_crude 3,4-Dichloro-2-methylaniline_crude Reduction->3,4-Dichloro-2-methylaniline_crude Workup_Purification Workup_Purification 3,4-Dichloro-2-methylaniline_crude->Workup_Purification Distillation / Recrystallization Pure_Product This compound (Pure) Workup_Purification->Pure_Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Detected Check_Purity Analyze Crude Product (GC-MS, NMR) Start->Check_Purity Dehalogenation Significant Dehalogenation Products Detected Check_Purity->Dehalogenation Dehalogenated byproducts present Incomplete_Reaction High Percentage of Starting Material Remains Check_Purity->Incomplete_Reaction Starting material present Other_Issues Other Impurities or Mechanical Loss Check_Purity->Other_Issues Other Modify_Conditions Modify Reduction Conditions: - Milder Reagents - Lower Temp/Pressure - Selective Catalyst Dehalogenation->Modify_Conditions Increase_Time_Reagent Increase Reaction Time or Amount of Reducing Agent Incomplete_Reaction->Increase_Time_Reagent Optimize_Workup Optimize Work-up and Purification Steps Other_Issues->Optimize_Workup

Caption: Troubleshooting logic for addressing low yield issues.

References

Common side products in the chlorination of 2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the chlorination of 2-methylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected major products when chlorinating 2-methylaniline?

The chlorination of 2-methylaniline is an electrophilic aromatic substitution reaction. The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing. Therefore, the primary products are isomers of monochloro-2-methylaniline. The major products are typically 4-chloro-2-methylaniline (para- to the amino group) and 6-chloro-2-methylaniline (ortho- to the amino group). The ratio of these isomers is highly dependent on the reaction conditions.[1]

Q2: My reaction is producing a significant amount of dichlorinated side products. How can I minimize these?

The formation of dichlorinated and even trichlorinated products occurs when the reaction conditions are too harsh or when an excess of the chlorinating agent is used.[1]

Troubleshooting Steps:

  • Reduce the Stoichiometry of the Chlorinating Agent: Use a 1:1 molar ratio or slightly less of the chlorinating agent to 2-methylaniline.

  • Control Reaction Temperature: Perform the reaction at a lower temperature. Electrophilic aromatic substitution is an exothermic process, and lower temperatures can help to control the reactivity and reduce the formation of multiple substitution products.

  • Slow Addition of Reagents: Add the chlorinating agent dropwise or in small portions to the solution of 2-methylaniline to maintain a low concentration of the electrophile at any given time.

  • Choose a Milder Chlorinating Agent: Strong chlorinating agents like chlorine gas (Cl₂) are more likely to cause polychlorination. Consider using milder reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Q3: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is it and how can I prevent it?

Anilines are susceptible to oxidation, which can lead to the formation of polymeric, tarry byproducts, often appearing as dark-colored impurities.

Troubleshooting Steps:

  • Protect the Amino Group: Acetylating the amino group of 2-methylaniline to form 2-acetamidotoluene before chlorination can protect it from oxidation. The protecting group can be removed by hydrolysis after the chlorination step.

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control Temperature: High reaction temperatures can accelerate oxidation.

Q4: My product mixture contains an unexpectedly high proportion of the meta-chlorinated isomer. What could be the cause?

While the amino group is an ortho-, para-director, under strongly acidic conditions, it can be protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a deactivating, meta-directing group.

Troubleshooting Steps:

  • Avoid Strongly Acidic Conditions: If your chlorination procedure uses a strong acid, this is the likely cause. Consider using a non-acidic solvent or adding a mild, non-nucleophilic base to neutralize any generated acid.

  • Protect the Amino Group: As mentioned previously, protecting the amino group as an amide will prevent its protonation and ensure ortho- and para-directivity.

Data Presentation: Product Distribution in the Chlorination of 2-Methylaniline

The regioselectivity of the chlorination of 2-methylaniline is highly dependent on the reaction conditions. The following table summarizes the product distribution with different chlorinating agents and solvents.

Chlorinating AgentSolventTemperature (°C)4-chloro-2-methylaniline (%)6-chloro-2-methylaniline (%)Dichloro-2-methylaniline (%)
Cl₂Acetic AcidRoom Temp553510
SO₂Cl₂Dichloromethane06040<1
NCSAcetonitrileReflux75205
CuCl₂Ionic Liquid4091<1<1

Note: The data presented above is a representative summary from various sources and may not reflect the exact results of a specific experiment. Yields can vary based on reaction scale, purity of reagents, and specific experimental setup.

Experimental Protocols

Protocol 1: Selective Para-Chlorination of 2-Methylaniline using Copper(II) Chloride in an Ionic Liquid

This protocol is adapted from a method that demonstrates high selectivity for the para-isomer.[1]

Materials:

  • 2-methylaniline

  • Copper(II) chloride (CuCl₂)

  • 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methylaniline (1.0 eq) in the ionic liquid [HMIM]Cl.

  • Add copper(II) chloride (2.0 eq) to the solution.

  • Stir the reaction mixture at 40°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-2-methylaniline.

Protocol 2: General Chlorination of 2-Methylaniline with Sulfuryl Chloride

This protocol provides a general method for the chlorination of 2-methylaniline, which typically yields a mixture of ortho- and para-isomers.

Materials:

  • 2-methylaniline

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methylaniline (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of sulfuryl chloride (1.0 eq) in dry dichloromethane dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature. Continue to stir for an additional 2-3 hours, monitoring by TLC or GC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Separate the isomeric products by column chromatography on silica gel.

Logical Relationships in 2-Methylaniline Chlorination

The following diagram illustrates the influence of key reaction parameters on the product distribution.

Chlorination_Side_Products cluster_conditions Reaction Conditions cluster_products Product Distribution ChlorinatingAgent Chlorinating Agent Ortho Ortho-Isomer (6-chloro-2-methylaniline) ChlorinatingAgent->Ortho Milder (e.g., NCS) Para Para-Isomer (4-chloro-2-methylaniline) ChlorinatingAgent->Para Milder (e.g., NCS) Poly Polychlorinated Products ChlorinatingAgent->Poly Stronger (e.g., Cl₂) Solvent Solvent Solvent->Ortho Non-polar (e.g., DCM) Solvent->Para Ionic Liquid (e.g., [HMIM]Cl) Temperature Temperature Temperature->Ortho Low Temperature->Para Low Temperature->Poly High Oxidation Oxidation Byproducts (Tars) Temperature->Oxidation High Acidity Acidity Acidity->Ortho Low/Neutral Acidity->Para Low/Neutral Meta Meta-Isomer Acidity->Meta High

Caption: Influence of reaction conditions on product formation.

References

Technical Support Center: Storage and Handling of 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3,4-Dichloro-2-methylaniline during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from off-white/light brown to a darker brown. Is it still usable?

A1: A darkening in color is a common indicator of degradation for many aromatic amines, including this compound.[1][2] This is often due to oxidation and/or polymerization reactions, which can be accelerated by exposure to air, light, and moisture. While a slight color change may not significantly impact the outcome of all experiments, it is a sign of impurity. For sensitive applications, such as in pharmaceutical development, it is crucial to assess the purity of the material before use. A significant color change suggests a higher level of degradation, and the material may no longer be suitable for your application. We recommend performing a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), to determine the percentage of the active compound remaining.

Q2: What are the ideal storage conditions to prevent the degradation of this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][4] It is also advisable to protect the compound from light.[2] For long-term storage, storing under an inert atmosphere, such as nitrogen or argon, can further prevent oxidation.[2]

Q3: What substances are incompatible with this compound and could cause its degradation?

A3: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound. Ensure that your storage containers and handling equipment are free from these materials.

Q4: I suspect my sample of this compound has degraded. How can I test its purity?

A4: The recommended method for purity analysis of substituted anilines like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products and allow for quantification of its purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities and degradation products.

Q5: Are there any chemical stabilizers I can add to prevent the degradation of this compound?

A5: While the addition of stabilizers is a common practice for some chemicals, the suitability of a specific stabilizer for this compound in your application must be carefully evaluated. Research on stabilizing aromatic amines suggests that compounds like ethylene thiourea, dibutyl tin oxide, and certain borates can retard color deterioration. However, these additives may interfere with downstream reactions or applications. It is recommended to first optimize storage conditions before considering the use of stabilizers. If stabilizers are necessary, their compatibility with your experimental system must be validated.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration (darkening) of the solid material. Exposure to air (oxidation), light, or moisture. Contamination with incompatible materials.Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen). Store in a cool, dark, and dry place. Ensure all handling equipment is clean and dry.
Inconsistent experimental results using different batches of the compound. Variation in the purity of the batches due to degradation during storage.Analyze the purity of each batch by HPLC before use. Store all batches under identical, optimal conditions. If possible, use a freshly opened container for critical experiments.
Material appears clumpy or has an unusual odor. Absorption of moisture from the atmosphere. Potential chemical degradation.Dry the material in a desiccator over a suitable drying agent, provided it is not thermally labile at the drying temperature. However, clumping is a strong indicator of moisture uptake, which can accelerate degradation. It is highly recommended to verify the purity of the material before use.
Formation of an oily film on the solid. This could be a sign of significant degradation or the presence of impurities from synthesis.Do not use the material. This indicates a high level of impurity. If the material is critical, consider purification by recrystallization or chromatography, followed by rigorous analytical testing to confirm its identity and purity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (of known purity)

  • Sample of this compound to be tested

3. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with a lower concentration of acetonitrile and gradually increasing it. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a small amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare a solution of the this compound sample to be tested at approximately the same concentration as the working standard solution in the mobile phase.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or an alternative wavelength determined by UV-Vis spectral analysis of the compound)

6. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing Degradation and Analysis Workflows

Potential Degradation Pathways

The degradation of this compound during storage is likely to involve oxidation and reactions initiated by light and moisture. While specific degradation products for this compound are not extensively documented, analogous chlorinated anilines undergo reactions such as hydroxylation, dehalogenation, and dimerization/polymerization.

This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Air (O2) Polymerized Products Polymerized Products This compound->Polymerized Products Light/Heat Hydroxylated/Dechlorinated Products Hydroxylated/Dechlorinated Products This compound->Hydroxylated/Dechlorinated Products Moisture (H2O)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Troubleshooting Purity Issues

This workflow outlines the logical steps to take when you suspect degradation of your this compound sample.

cluster_0 Problem Identification cluster_1 Analysis cluster_2 Decision cluster_3 Action Visual_Inspection Visual Inspection (Color Change, Clumping) Purity_Analysis Purity Analysis (HPLC) Visual_Inspection->Purity_Analysis Impurity_ID Impurity Identification (LC-MS/GC-MS) Purity_Analysis->Impurity_ID Assess_Purity Assess Purity Level Purity_Analysis->Assess_Purity Use_As_Is Use As-Is for Non-Critical Applications Assess_Purity->Use_As_Is Purity Acceptable Purify Purify (Recrystallization/Chromatography) Assess_Purity->Purify Purity Borderline Discard Discard and Use Fresh Stock Assess_Purity->Discard Purity Unacceptable

Caption: Workflow for troubleshooting the purity of this compound.

References

Troubleshooting poor resolution in chromatographic analysis of dichloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of dichloroanilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues encountered during the separation and analysis of dichloroaniline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good resolution for dichloroaniline isomers?

The separation of dichloroaniline isomers is often challenging due to their similar physicochemical properties, including polarity and boiling points. This can lead to co-elution and poor peak resolution in both gas and liquid chromatography. Achieving baseline separation typically requires careful optimization of chromatographic conditions.

Q2: I am seeing poor peak shape (tailing) for my dichloroaniline peaks in HPLC. What is the likely cause and how can I fix it?

Peak tailing for basic compounds like dichloroanilines in reversed-phase HPLC is frequently caused by secondary interactions between the amine functional group and acidic residual silanol groups on the silica-based stationary phase.

To mitigate this, consider the following solutions:

  • Use an End-Capped Column: Employ a well-end-capped column where the residual silanols are chemically deactivated.

  • Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of silanol groups (pH > 7) or decrease the pH (pH < 3) to ensure the dichloroanilines are fully protonated.

  • Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Specialized Stationary Phases: Consider using columns with alternative stationary phases, such as phenyl or pentafluorophenyl (PFP) columns, which can offer different selectivity through π-π interactions.

Q3: My dichloroaniline isomers are co-eluting in my GC analysis. What strategies can I employ to improve separation?

Improving the resolution of dichloroaniline isomers in GC often involves optimizing the stationary phase and temperature program.

  • Stationary Phase Selection: The choice of stationary phase is critical. While standard non-polar phases may provide some separation, specialized phases are often required. For instance, stationary phases containing heteroaromatic compounds like nicotinic acid have been shown to effectively resolve all six dichloroaniline isomers.[1][2] Mixed stationary phases, such as those combining nicotinamide and p-aminobenzoic acid, have also demonstrated effective separation.[2]

  • Temperature Programming: A slow, optimized temperature ramp can improve separation. For example, a rate of 1°C/min may be optimal for long columns.[3]

  • Derivatization: Derivatizing the aniline group can improve peak shape and volatility, potentially enhancing separation.[4]

Q4: Can I use normal-phase chromatography for separating dichloroaniline isomers?

While reversed-phase HPLC is more common, normal-phase chromatography can be an alternative. However, it often suffers from issues with reproducibility due to the sensitivity of the stationary phase to water content in the mobile phase. If you choose to use normal-phase, ensure rigorous control over the mobile phase composition.

Troubleshooting Guides

Issue: Poor Peak Resolution in HPLC

If you are experiencing poor resolution of dichloroaniline isomers in your HPLC analysis, follow this troubleshooting workflow:

Poor_Resolution_HPLC Start Poor Resolution Check_Mobile_Phase Optimize Mobile Phase Start->Check_Mobile_Phase Check_Column Evaluate Column Start->Check_Column Check_System Check HPLC System Start->Check_System MP_Composition Adjust Organic/Aqueous Ratio Check_Mobile_Phase->MP_Composition MP_pH Modify pH Check_Mobile_Phase->MP_pH MP_Additive Add Competing Base (e.g., TEA) Check_Mobile_Phase->MP_Additive Column_Type Try Different Stationary Phase (e.g., Phenyl, PFP) Check_Column->Column_Type Column_Health Check for Degradation/ Contamination Check_Column->Column_Health Column_Dimensions Use Longer Column or Smaller Particle Size Check_Column->Column_Dimensions System_Leaks Inspect for Leaks Check_System->System_Leaks Extra_Column_Volume Minimize Tubing Length/ Diameter Check_System->Extra_Column_Volume End Resolution Improved MP_Composition->End MP_pH->End MP_Additive->End Column_Type->End Column_Health->End Column_Dimensions->End System_Leaks->End Extra_Column_Volume->End

Caption: Troubleshooting workflow for poor HPLC resolution.

Issue: Poor Peak Shape (Tailing or Fronting)

Peak shape issues can significantly impact resolution and integration. This guide addresses common causes and solutions for peak tailing and fronting.

Peak_Shape_Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting Tailing Peak Tailing Observed Secondary_Interactions Secondary Interactions with Silanols Tailing->Secondary_Interactions Column_Overload_T Column Overload Tailing->Column_Overload_T Use_Endcapped_Column Use End-Capped Column Secondary_Interactions->Use_Endcapped_Column Solution Adjust_pH Adjust Mobile Phase pH Secondary_Interactions->Adjust_pH Solution Add_Additive Add Competing Base (TEA) Secondary_Interactions->Add_Additive Solution Reduce_Concentration_T Reduce Sample Concentration Column_Overload_T->Reduce_Concentration_T Solution Fronting Peak Fronting Observed Column_Overload_F Column Overload Fronting->Column_Overload_F Injection_Solvent Injection Solvent Stronger than Mobile Phase Fronting->Injection_Solvent Reduce_Concentration_F Reduce Sample Concentration/ Injection Volume Column_Overload_F->Reduce_Concentration_F Solution Match_Solvent Dissolve Sample in Mobile Phase Injection_Solvent->Match_Solvent Solution

Caption: Troubleshooting guide for peak shape issues.

Experimental Protocols

Protocol 1: HPLC Separation of Dichloroaniline Isomers

This protocol provides a starting point for the separation of dichloroaniline isomers using reversed-phase HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (Gradient)
Gradient 30% to 70% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm

| Injection Volume | 10 µL |

Sample Preparation: Dissolve the dichloroaniline isomer mixture in the initial mobile phase to a final concentration of approximately 0.1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes.

  • Inject the sample.

  • Run the gradient program.

  • Monitor the separation at 245 nm.

Optimization Notes:

  • If resolution is poor, adjust the gradient slope or the initial and final acetonitrile concentrations.

  • The pH of the aqueous portion of the mobile phase can be adjusted with a buffer (e.g., phosphate or formate) to improve peak shape.

Protocol 2: GC Separation of Dichloroaniline Isomers

This protocol is based on a gas chromatography method for the separation of all six dichloroaniline isomers.[1][2]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).

Chromatographic Conditions:

Parameter Condition
Column 2m x 1/8" stainless steel packed with 20% (w/w) nicotinic acid on acid-washed Sil-O-Cel C22 firebrick
Carrier Gas Nitrogen or Helium
Flow Rate 30 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Isothermal at 180 °C or a temperature program from 150°C to 200°C at 2°C/min

| Injection Volume | 1 µL |

Sample Preparation: Dissolve the dichloroaniline isomer mixture in a suitable solvent (e.g., acetone, hexane) to a final concentration of approximately 1 mg/mL.

Procedure:

  • Condition the column at a high temperature (e.g., 220°C) for several hours before first use.

  • Set the GC to the specified conditions and allow the system to stabilize.

  • Inject the sample.

  • Acquire the chromatogram.

Optimization Notes:

  • The separation of 2,3- and 2,4-dichloroaniline can be particularly challenging. A column with polyethylene glycol (PEG 20M) or silicone oil may be used for their specific separation.[5]

  • Using a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like dichloroanilines.[6]

Data Presentation

Table 1: GC Stationary Phases for Dichloroaniline Isomer Separation
Stationary PhaseSupport MaterialKey FeatureReference
20% (w/w) Nicotinic AcidAcid-washed Sil-O-Cel C22 firebrickSeparation of all six isomers[1]
Isonicotinic AcidNon-alkali-treated supportEffective resolution of six isomers[2]
Picolinic AcidNon-alkali-treated supportEffective resolution of six isomers[2]
CaffeineNon-alkali-treated supportEffective resolution of six isomers[2]
Siponate DS10 and Silicone OilAcid-washed Chromosorb (NaOH treated)Separation of most isomers[5][6]
Table 2: HPLC-MS/MS Method for 3,4- and 3,5-Dichloroaniline

This table summarizes a sensitive method for the determination of 3,4-DCA and 3,5-DCA.[7][8]

ParameterCondition
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Extraction Modified QuEChERS with acetonitrile as the extractant
Purification Graphite carbon black + primary secondary amine
Eluting Agent Acetonitrile + Toluene (4:1, v/v)
Linear Range 0.001–1.000 mg/L
LOD (3,4-DCA) 0.6 µg/kg
LOQ (3,4-DCA) 2.0 µg/kg
LOD (3,5-DCA) 1.0 µg/kg
LOQ (3,5-DCA) 3.0 µg/kg

References

Optimization of reaction conditions for synthesizing 3,4-Dichloro-2-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and derivatization of 3,4-dichloro-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method involves the reduction of a nitrated precursor. The synthesis generally starts from 2-methylaniline (o-toluidine) or a related compound, followed by chlorination and then reduction of a nitro intermediate. One common route is the reduction of 6-chloro-2-nitrotoluene.[1] Another approach involves the direct chlorination of 2-methylaniline, which can produce a mixture of isomers that require separation.

Q2: My reaction mixture is turning dark brown or forming a tar-like substance. What is causing this?

A2: Dark discoloration and tar formation in aniline synthesis are often due to oxidation of the aniline starting material or product.[2] This is particularly common under acidic conditions or in the presence of strong oxidizing agents. To prevent this, consider using purified, colorless starting materials, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2]

Q3: How can I selectively synthesize a specific derivative of this compound?

A3: Selectivity is achieved by choosing the appropriate reagents and reaction conditions. For N-acylation, the primary amine is significantly more nucleophilic than the aromatic ring, so the reaction occurs selectively at the nitrogen under standard conditions. For reactions on the aromatic ring, the existing amino and chloro groups will direct incoming electrophiles, but protection of the amino group may be necessary to prevent side reactions and control regioselectivity.

Q4: What are the primary safety concerns when working with this compound and its precursors?

A4: this compound is an organic compound that can be toxic and irritating. It may cause skin, eye, and respiratory tract irritation.[1] Precursors like nitrotoluenes are often flammable and toxic. Reactions involving strong acids, nitrating agents, and catalysts like Raney nickel require careful handling and appropriate personal protective equipment (PPE). Diazonium salts, which are intermediates in some derivatization reactions, can be explosive when dry and should be handled with extreme caution in solution at low temperatures.[3]

Troubleshooting Guides

Guide 1: Synthesis of this compound via Reduction
Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Catalyst poisoning or deactivation (e.g., Raney nickel, Pd/C). 3. Suboptimal reaction temperature or pressure. 4. Loss of product during workup and purification.1. Extend reaction time and monitor by TLC or GC. 2. Use fresh, active catalyst. Ensure the reaction mixture is free of catalyst poisons like sulfur compounds. 3. Optimize temperature and pressure based on literature protocols. For example, reduction of 6-chloro-2-nitrotoluene with iron powder and hydrochloric acid is conducted at around 90°C.[1] 4. Ensure pH is adjusted correctly during extraction to minimize product solubility in the aqueous phase.
Formation of Impurities 1. Dechlorination of the starting material or product. 2. Incomplete reduction of the nitro group, leaving nitro or nitroso intermediates. 3. Over-reduction of the aromatic ring under harsh hydrogenation conditions.1. Use a dechlorination inhibitor if necessary, especially during catalytic hydrogenation. 2. Ensure sufficient reducing agent is used and that the reaction goes to completion. 3. Use milder reducing agents or optimize hydrogenation conditions (lower pressure, temperature).
Product is a Red or Brown Oil 1. Oxidation of the aniline product. 2. Presence of colored impurities from the starting material or side reactions.1. Store the purified product under an inert atmosphere and protect it from light.[1] 2. Purify the crude product by vacuum distillation or column chromatography.
Guide 2: N-Acylation of this compound
Issue Possible Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently reactive acylating agent. 2. Steric hindrance from the ortho-methyl group slowing the reaction. 3. Protonation of the aniline by acidic byproducts (e.g., HCl from acyl chlorides).1. Switch to a more reactive acylating agent (e.g., from an acid anhydride to an acyl chloride). 2. Increase the reaction temperature or prolong the reaction time. Consider using a catalyst like 4-dimethylaminopyridine (DMAP). 3. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid byproduct.[4]
Formation of Side Products 1. Diacylation (less common with hindered anilines). 2. Reaction with solvent or impurities.1. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. 2. Ensure the use of pure, anhydrous solvents and reagents.
Difficult Product Purification 1. Product co-elutes with starting material. 2. Product is highly soluble in the workup solvent.1. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic starting material as its water-soluble salt.[4] 2. Choose an appropriate solvent for extraction and consider recrystallization for purification.

Data Presentation

Table 1: Example Reaction Conditions for the Synthesis of 3-Chloro-2-methylaniline via Reduction of 2-Chloro-6-nitrotoluene

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
Sulfur / Sodium BicarbonateN,N-dimethylformamide130208099[5]
Sulfur / Sodium BicarbonateN,N-dimethylformamide130128199[5]
Sulfur / Sodium BicarbonateN,N-dimethylformamide140248599[5]
Polysulfide / Ammonium SaltWater30-105Not specified98.899.8[6]
Iron Powder / Hydrochloric AcidWater906Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-methylaniline from 6-Chloro-2-nitrotoluene

This protocol is adapted from a patented industrial process.[1]

Materials:

  • 6-chloro-2-nitrotoluene

  • Reduced iron powder

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Water

  • Reaction vessel with reflux condenser and mechanical stirrer

Procedure:

  • To a reaction kettle, add water, reduced iron powder, and a catalytic amount of hydrochloric acid.

  • Heat the mixture to approximately 90°C with stirring.

  • Slowly add the 6-chloro-2-nitrotoluene to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue to reflux the mixture for 6 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to 60°C.

  • Carefully adjust the pH to 8-9 with a sodium hydroxide solution to precipitate the product and neutralize the acid.

  • Continue to cool to room temperature. The product, 3-chloro-2-methylaniline, will separate as a red oily substance.

  • Separate the organic phase. The crude product can be purified by vacuum distillation.

Protocol 2: N-Acetylation of this compound

This is a general protocol for the N-acylation of a substituted aniline.

Materials:

  • This compound

  • Acetyl chloride or acetic anhydride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3,4-dichloro-2-methylphenyl)acetamide.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow Synthesis and Derivatization Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions Start Start: 2-Chloro-6-nitrotoluene Reduction Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) Start->Reduction Workup Aqueous Workup & pH Adjustment Reduction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Product: this compound Purification->Product Acylation N-Acylation (Acyl Chloride/Base) Product->Acylation Forms Amide Derivative Diazotization Diazotization (NaNO2/HCl, 0-5°C) Product->Diazotization Sandmeyer Sandmeyer Reaction (e.g., CuCl) Diazotization->Sandmeyer Forms Aryl Halide Derivative

Caption: Synthesis and common derivatization pathways for this compound.

TroubleshootingTree Troubleshooting Low Yield in N-Acylation cluster_yes SM Consumed: Indicates Product Loss cluster_no SM Remains: Indicates Reaction Issue Start Low Yield Observed CheckSM Is Starting Material (SM) consumed? (Check TLC/GC) Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No WorkupLoss Product lost during workup? (e.g., in aqueous layer) SM_Yes->WorkupLoss CheckConditions Review Reaction Conditions SM_No->CheckConditions OptimizeWorkup Action: Optimize extraction pH. Consider alternative purification. WorkupLoss->OptimizeWorkup IncreaseTemp Action: Increase temperature or prolong reaction time. CheckConditions->IncreaseTemp ChangeReagent Action: Use more reactive acylating agent (e.g., acyl chloride). CheckConditions->ChangeReagent AddBase Action: Ensure adequate base (e.g., pyridine) is present. CheckConditions->AddBase

Caption: Decision tree for troubleshooting low yield in N-acylation reactions.

References

Managing exothermic reactions during the synthesis of 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-2-methylaniline, with a specific focus on managing exothermic reactions.

Troubleshooting Guide: Managing Exothermic Events

The synthesis of this compound, typically achieved through the catalytic hydrogenation of 3,4-dichloro-2-nitrotoluene, involves a highly exothermic reduction step. Failure to control this exotherm can lead to thermal runaway, resulting in decreased yield, increased impurity formation, and significant safety hazards.

Symptom Potential Cause Suggested Solution
Rapid, Uncontrolled Temperature Rise 1. Hydrogenation reaction initiated too quickly: The catalyst was added to the substrate before establishing proper cooling and hydrogen flow. 2. Inadequate cooling capacity: The cooling system is insufficient for the scale of the reaction. 3. Poor heat transfer: Inefficient stirring or fouling of the reactor surface is hindering heat removal. 4. Excessive hydrogen pressure: A high hydrogen pressure can accelerate the reaction rate beyond the cooling system's capacity.1. Ensure the reactor is at the target temperature before adding the catalyst. Introduce hydrogen at a controlled rate. 2. Reduce the reaction scale or use a more efficient cooling system. 3. Increase the stirring speed. Ensure the reactor is clean. 4. Start with a lower hydrogen pressure and gradually increase it while monitoring the temperature.
Localized Hotspots 1. Poor mixing: The catalyst is not evenly distributed, leading to localized areas of high reaction rates. 2. Reagent concentration too high: A high concentration of the nitroaromatic compound can lead to a rapid initial reaction rate.1. Improve agitation to ensure a homogeneous suspension of the catalyst. 2. Consider diluting the reaction mixture with a suitable solvent.
Pressure Buildup in the Reactor 1. Thermal runaway: The temperature increase is causing the solvent and any low-boiling point impurities to vaporize. 2. Gas evolution from side reactions: Decomposition of the starting material or product at elevated temperatures can release gaseous byproducts.1. Immediately stop the hydrogen flow and apply emergency cooling. 2. Ensure the reaction temperature is maintained within the optimal range to minimize side reactions.
Low Yield and/or High Impurity Profile 1. Over-reduction or side reactions: Excessive temperature can lead to the formation of undesired byproducts. 2. Catalyst deactivation: High temperatures can damage the catalyst, reducing its activity and selectivity.1. Maintain strict temperature control throughout the reaction. 2. Operate at the lower end of the recommended temperature range for the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

The primary exothermic step is the catalytic hydrogenation of the nitro group in the precursor, 3,4-dichloro-2-nitrotoluene, to an amino group. This reduction is a highly energetic process that releases a significant amount of heat.

Q2: How can I estimate the potential exotherm of my reaction?

Q3: What are the critical process parameters to monitor and control?

The most critical parameters are:

  • Temperature: Continuous monitoring of the internal reaction temperature is essential.

  • Hydrogen Pressure and Flow Rate: The rate of the reaction is directly influenced by the availability of hydrogen.

  • Agitation: Efficient stirring is crucial for heat and mass transfer.

  • Reagent Addition Rate: In semi-batch processes, the rate of addition of the nitroaromatic substrate should be carefully controlled.

Q4: What are the best practices for cooling an exothermic hydrogenation reaction?

A robust cooling system is paramount. This typically involves a jacketed reactor with a circulating coolant. For highly exothermic reactions, internal cooling coils can provide additional heat removal capacity. An emergency cooling system, such as a quench tank with a cold solvent, should be in place.

Q5: What are the signs of a potential thermal runaway, and what immediate actions should be taken?

Signs of a potential thermal runaway include a rapid and accelerating increase in temperature and pressure, even with maximum cooling applied. In such a scenario, the immediate actions are to:

  • Stop the addition of all reactants, especially the hydrogen supply.

  • Apply emergency cooling.

  • If necessary, initiate an emergency shutdown procedure, which may include quenching the reaction.

Experimental Protocol: Catalytic Hydrogenation of 3,4-dichloro-2-nitrotoluene

This protocol is a representative method and should be adapted and optimized based on laboratory-specific equipment and safety assessments.

Materials:

  • 3,4-dichloro-2-nitrotoluene

  • Palladium on carbon (5% Pd/C) catalyst

  • Methanol (solvent)

  • Hydrogen gas

Equipment:

  • Jacketed glass reactor with temperature control

  • Mechanical stirrer

  • Hydrogen supply with pressure regulator and flow meter

  • Thermocouple for internal temperature monitoring

  • Condenser

Procedure:

  • Charge the reactor with 3,4-dichloro-2-nitrotoluene and methanol.

  • Purge the reactor with an inert gas, such as nitrogen, to remove all oxygen.

  • Heat the mixture to the desired reaction temperature (e.g., 50-70°C) with stirring.

  • Once the temperature is stable, introduce the 5% Pd/C catalyst as a slurry in methanol.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Monitor the reaction progress by observing the hydrogen uptake and by analytical methods such as TLC or GC.

  • Maintain a constant temperature by adjusting the cooling fluid circulation in the reactor jacket. Be prepared for a significant exotherm upon initiation of the hydrogenation.

  • After the reaction is complete (indicated by the cessation of hydrogen uptake), stop the hydrogen flow and cool the reactor to room temperature.

  • Vent the excess hydrogen pressure and purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution of this compound can be further purified by distillation or crystallization.

Quantitative Data

The following table summarizes typical reaction parameters for the catalytic hydrogenation of nitroaromatics. These values should be considered as a starting point and optimized for the specific synthesis of this compound.

ParameterValueNotes
Reaction Temperature 50 - 100 °CHigher temperatures can increase reaction rate but may also lead to side reactions and catalyst degradation.
Hydrogen Pressure 50 - 500 psiHigher pressure increases hydrogen availability and reaction rate.
Catalyst Loading 0.5 - 5 mol%The optimal loading depends on the catalyst activity and desired reaction time.
Heat of Reaction (estimated) -400 to -550 kJ/molThis is a highly exothermic reaction.[1]

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Charge Reactor with 3,4-dichloro-2-nitrotoluene and Solvent B Inert Gas Purge A->B C Heat to Target Temperature B->C D Introduce Catalyst C->D E Pressurize with Hydrogen D->E F Monitor Temperature and Hydrogen Uptake E->F G Maintain Cooling F->G G->F Feedback Loop H Cool to Room Temperature G->H I Vent and Purge H->I J Filter Catalyst I->J K Purify Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety_Decision_Tree Safety Decision Tree for Temperature Excursion A Temperature Rising Above Setpoint? B Increase Cooling A->B Yes D Continue Monitoring A->D No C Temperature Stabilized? B->C C->D Yes E Stop Hydrogen Flow and Reagent Addition C->E No F Apply Emergency Cooling E->F G Initiate Emergency Shutdown F->G If temperature continues to rise

Caption: Logical relationships for managing a temperature excursion during the reaction.

References

Technical Support Center: Safe Disposal of 3,4-Dichloro-2-methylaniline Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective disposal of waste products containing 3,4-Dichloro-2-methylaniline. The information is presented in a question-and-answer format, with troubleshooting guides for common issues encountered during laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous compound. It is toxic if it comes into contact with the skin and can cause serious eye damage.[1] It is also toxic if inhaled.[1] All handling should be performed in a well-ventilated area, and personal protective equipment is required.[1][2]

Q2: What immediate steps should be taken in case of a spill?

A2: In the event of a spill, all ignition sources should be removed from the area. The spill should be cleaned up immediately, avoiding contact with skin and eyes by using appropriate personal protective equipment.[1] For small spills, the solid material can be dampened with 60-70% ethanol and transferred to a suitable container for disposal.[3] The area should then be washed with a soap and water solution.[3] For larger spills, the area should be contained to prevent spreading.[4]

Q3: What are the approved methods for the disposal of this compound waste?

A3: The primary and mandated method for disposal is through a licensed hazardous waste management company.[5] This ensures that the waste is handled and disposed of in accordance with all regulations. For laboratory settings, chemical degradation methods may be employed to convert the hazardous compound into less harmful substances before disposal.

Q4: Can I dispose of small quantities of this compound waste down the drain?

A4: No. This compound is toxic to aquatic life and should not be released into the environment.[6][7] Discharge into drains or sewers must be avoided.[6][7]

Q5: What are the options for chemical degradation of this compound in the lab?

A5: Two potential methods for laboratory-scale degradation are oxidative degradation using Fenton's reagent and reductive dehalogenation. These methods aim to break down the molecule to reduce its toxicity. Detailed protocols are provided in the Experimental Protocols section.

Troubleshooting Guides

Issue Possible Cause Solution
Incomplete degradation of the compound after chemical treatment. Insufficient reagent concentration, incorrect pH, or inadequate reaction time.Verify the concentration of your reagents and the pH of the reaction mixture. Increase the reaction time or consider a moderate increase in the amount of the degrading reagent.
Unexpected color change or gas evolution during the disposal procedure. A side reaction may be occurring. The reaction may be more vigorous than anticipated.Ensure the reaction is being carried out in a fume hood with proper ventilation. If the reaction becomes too vigorous, it can be slowed by cooling the reaction vessel in an ice bath.
Difficulty in neutralizing the reaction mixture after degradation. Incorrect calculation of the neutralizing agent or presence of unreacted oxidizing/reducing agent.Add the neutralizing agent slowly and monitor the pH of the solution. If a large excess of the degrading reagent was used, a correspondingly larger amount of neutralizing agent will be required.

Data Presentation

Table 1: Incineration Parameters for Chlorinated Organic Waste

ParameterValueReference
Combustion Zone Temperature800°C - 1500°C[8]
Pollutant Destruction Efficiency> 99.99%[9]
Primary ByproductsCO2, H2O, HCl[10]
Potential Toxic ByproductsDioxins and Furans (formation minimized by rapid cooling of flue gas)[9][11]

Experimental Protocols

Protocol 1: Oxidative Degradation using Fenton's Reagent

This protocol describes the degradation of this compound using Fenton's reagent, which generates highly reactive hydroxyl radicals.

Methodology:

  • Preparation: In a fume hood, prepare a solution of the this compound waste in water. The concentration should be kept low, ideally below 1000 ppm. Adjust the pH of the solution to approximately 3-4 with sulfuric acid.

  • Reaction Setup: Place the solution in a beaker with a magnetic stirrer.

  • Initiation of Reaction: While stirring, add a solution of iron(II) sulfate to the beaker. Following this, slowly add 30% hydrogen peroxide to the solution. A common molar ratio of Fe²⁺ to H₂O₂ used in Fenton reactions is 1:20.[12]

  • Reaction: Allow the reaction to proceed for at least 60 minutes.[12]

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium sulfite until the reaction ceases.[12]

  • Neutralization and Disposal: Neutralize the final solution with a base such as sodium hydroxide. The neutralized solution, now containing degraded products, should be collected in a designated hazardous waste container for disposal by a licensed company.

Protocol 2: Reductive Dehalogenation

This protocol describes the removal of chlorine atoms from the aromatic ring, which is often a key step in reducing the toxicity of halogenated compounds.

Methodology:

  • Preparation: In a fume hood, dissolve the this compound waste in a suitable solvent such as 2-propanol.

  • Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: Add a base, such as cesium carbonate, and a radical initiator, like di-tert-butyl peroxide, to the flask.

  • Reaction: Heat the mixture to reflux and allow the reaction to proceed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Disposal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solids. The resulting solution should be collected in a designated halogenated waste container for disposal through a licensed hazardous waste management company.

Visualizations

experimental_workflow_fenton cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Disposal prep1 Dissolve waste in H2O prep2 Adjust pH to 3-4 with H2SO4 prep1->prep2 react1 Add FeSO4 solution prep2->react1 react2 Slowly add H2O2 react1->react2 react3 Stir for >= 60 min react2->react3 workup1 Quench with Na2SO3 solution react3->workup1 workup2 Neutralize with NaOH workup1->workup2 workup3 Collect in hazardous waste container workup2->workup3

Caption: Workflow for Oxidative Degradation using Fenton's Reagent.

logical_relationship_spill start Spill of this compound ppe Wear appropriate PPE start->ppe q_size Is the spill large? small_spill Small Spill Procedure q_size->small_spill No large_spill Large Spill Procedure q_size->large_spill Yes dampen Dampen with 60-70% ethanol small_spill->dampen evacuate Evacuate area if necessary large_spill->evacuate ign_off Remove ignition sources ppe->ign_off ign_off->q_size collect Transfer to waste container dampen->collect clean Clean area with soap and water collect->clean dispose Dispose of as hazardous waste collect->dispose clean->dispose contain Contain the spill absorb Use inert absorbent material contain->absorb absorb->collect evacuate->contain

References

Technical Support Center: Scale-Up of 3,4-Dichloro-2-methylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 3,4-Dichloro-2-methylaniline production.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: We are experiencing a lower than expected yield of this compound during our pilot-scale production. What are the potential causes and how can we troubleshoot this?

Answer:

Low yields in the synthesis of this compound, typically produced via the catalytic hydrogenation of 3,4-dichloro-2-methylnitrobenzene, can be attributed to several factors. Below is a systematic guide to identifying and resolving the issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Key Parameters to Monitor
Incomplete Reaction - Verify Catalyst Activity: Ensure the catalyst (e.g., Platinum on carbon) is not poisoned or deactivated. Consider using fresh catalyst or increasing catalyst loading. Deactivation can occur from impurities in the starting material or solvent.- Catalyst concentration and purity.
- Optimize Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time.- Disappearance of starting material and appearance of product over time.
- Adjust Hydrogen Pressure: Insufficient hydrogen pressure can lead to an incomplete reduction. Ensure the reactor is properly sealed and the pressure is maintained at the desired level throughout the reaction.[1]- Hydrogen pressure (e.g., 200-600 psig).[1]
- Ensure Adequate Agitation: Poor mixing can lead to localized depletion of hydrogen and catalyst suspension, hindering the reaction rate.- Agitator speed and power consumption.
Side Reactions - Dehalogenation: The loss of chlorine atoms from the aromatic ring is a common side reaction. This can be minimized by using a dehalogenation inhibitor such as morpholine or ethanolamine.[1][2]- Presence of monochloro-methylaniline or methylaniline impurities.
- Formation of Hydrazo Impurities: Incomplete reduction can lead to the formation of hydrazo compounds (e.g., 3,3',4,4'-tetrachloro-2,2'-dimethylhydrazobenzene). A higher reaction temperature at the final stage of the hydrogenation can help to reduce these impurities.[1]- Presence of high molecular weight impurities.
Product Loss During Work-up - Inefficient Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the aniline product into the organic solvent.- pH of the aqueous layer.
- Distillation Losses: If purification is done by distillation, ensure the vacuum level and temperature are optimized to prevent product decomposition or loss.- Vacuum pressure and distillation temperature.
Issue 2: High Levels of Impurities in the Final Product

Question: Our scaled-up batch of this compound shows significant impurity peaks on GC/MS analysis. How can we identify and minimize these impurities?

Answer:

Impurity profiling is critical during scale-up. The synthesis of substituted anilines via catalytic hydrogenation is prone to specific side reactions.

Common Impurities and Mitigation Strategies:

Impurity Identification Method Potential Cause Mitigation Strategy
Unreacted 3,4-dichloro-2-methylnitrobenzene GC/MS, HPLCIncomplete reaction.Increase reaction time, temperature, hydrogen pressure, or catalyst load.[1]
Monochloro-methylaniline Isomers GC/MS, HPLC-MS/MSDehalogenation during hydrogenation.Add a dehalogenation inhibitor like morpholine or ethanolamine to the reaction mixture.[1][2]
3,3',4,4'-Tetrachloro-2,2'-dimethylhydrazobenzene HPLC, LC-MSIncomplete reduction of the nitro group.At the end of the reaction, increase the temperature to 170-180°C to facilitate the reduction of the hydrazo intermediate to the desired aniline.[1]
Isomeric Dichloro-methylanilines GC, HPLCImpurities in the starting 3,4-dichloro-2-methylnitrobenzene.Ensure the purity of the starting material through rigorous quality control.

Analytical Methods for Impurity Profiling:

A combination of analytical techniques is recommended for comprehensive impurity analysis.

Analytical Technique Purpose
Gas Chromatography (GC) To determine the purity of the final product and quantify volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify the structure of unknown volatile impurities.[3]
High-Performance Liquid Chromatography (HPLC) To quantify non-volatile impurities and monitor reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) For sensitive and selective detection and identification of trace-level impurities and metabolites.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the industrial production of this compound?

A1: A prevalent industrial synthesis involves the catalytic hydrogenation of 3,4-dichloro-2-methylnitrobenzene. This process typically utilizes a noble metal catalyst, such as platinum on carbon, under hydrogen pressure. The reaction is usually carried out in a solvent and may include additives to suppress side reactions like dehalogenation.[1][2]

Q2: What are the critical process parameters to control during the scale-up of the hydrogenation reaction?

A2: The following parameters are crucial for a successful and safe scale-up:

  • Temperature: Influences reaction rate and selectivity. Exothermic reactions require efficient heat removal.

  • Hydrogen Pressure: A key driver for the reduction. Consistent and controlled pressure is vital.[1]

  • Agitation: Ensures proper mixing of reactants, catalyst, and hydrogen, which is critical for mass transfer.

  • Catalyst Loading and Activity: The amount and quality of the catalyst directly impact the reaction rate and completion.

  • Purity of Starting Materials: Impurities in the starting nitro compound can lead to undesired side products and catalyst poisoning.

Q3: How can we manage the exothermicity of the hydrogenation reaction during scale-up?

A3: Managing the heat generated is a critical safety consideration. Strategies include:

  • Controlled addition of the nitro compound: Adding the reactant gradually to control the rate of reaction and heat generation.

  • Efficient reactor cooling: Using a reactor with a high surface area-to-volume ratio and an efficient cooling jacket.

  • Monitoring internal temperature: Continuous monitoring of the reaction temperature to ensure it stays within the desired range.

Q4: What purification methods are suitable for this compound at an industrial scale?

A4: Common industrial purification methods include:

  • Vacuum Distillation: Effective for separating the product from less volatile impurities.

  • Recrystallization: Can be used to obtain high-purity product, often from solvents like ethanol or acetic acid.[5]

  • Acid Treatment: To remove basic impurities, the crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The desired aniline will remain in the organic phase if it is less basic than the impurities.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,4-dichloro-2-methylnitrobenzene (Adapted from analogous procedures)

Materials:

  • 3,4-dichloro-2-methylnitrobenzene

  • Platinum on Carbon (5% Pt)

  • Morpholine (dehalogenation inhibitor)

  • Ethanol (solvent)

  • Hydrogen gas

Procedure:

  • Charge a suitable hydrogenation reactor with 3,4-dichloro-2-methylnitrobenzene, ethanol, 5% Pt/C catalyst, and morpholine.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psig).[1]

  • Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous agitation.[1]

  • Monitor the reaction progress by measuring hydrogen uptake and periodically analyzing samples by HPLC or GC.

  • Once the starting material is consumed (typically <0.2%), increase the temperature to 170-180°C for a short period (e.g., 30-60 minutes) to reduce any hydrazo intermediates.[1]

  • Cool the reactor to room temperature and vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product in the ethanol solution can then be purified.

Protocol 2: Gravimetric Analysis of Hydrazo Impurity (Adapted from analogous procedures)

Principle: This method is based on the insolubility of the hydrazo compound in a hydrochloric acid solution.[1]

Procedure:

  • Weigh a sample of the crude this compound product.

  • Dissolve the sample in a 10% hydrochloric acid solution with gentle heating (50-60°C).[1]

  • The hydrazo impurity will remain as an insoluble solid.

  • Filter the solution through a pre-weighed filter paper.

  • Wash the residue on the filter paper with hot 10% hydrochloric acid.

  • Dry the filter paper and the residue to a constant weight.

  • The weight of the dried residue corresponds to the amount of the hydrazo impurity in the sample.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Quality Control start Charge Reactor with Starting Materials hydrogenation Catalytic Hydrogenation start->hydrogenation heating Heat Treatment for Impurity Reduction hydrogenation->heating filtration Catalyst Filtration heating->filtration purification Purification (e.g., Distillation) filtration->purification analysis GC/MS and HPLC Analysis purification->analysis final_product Final Product: this compound analysis->final_product

Caption: Production workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_incomplete Incomplete Reaction Solutions cluster_side Side Reaction Solutions cluster_workup Work-up Optimization low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Significant Side Reactions? low_yield->side_reactions workup_loss Loss During Work-up? low_yield->workup_loss optimize_params Optimize T, P, Time incomplete_reaction->optimize_params check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst add_inhibitor Add Dehalogenation Inhibitor side_reactions->add_inhibitor adjust_temp_profile Adjust Final Temperature side_reactions->adjust_temp_profile optimize_extraction Optimize Extraction pH workup_loss->optimize_extraction optimize_distillation Optimize Distillation Conditions workup_loss->optimize_distillation

References

Validation & Comparative

Structural Elucidation of 3,4-Dichloro-2-methylaniline via 1H and 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 3,4-dichloro-2-methylaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide facilitates the structural confirmation of the target compound by comparing its predicted spectral data with experimentally obtained data from various isomeric dichloroanilines.

Due to the limited availability of public experimental NMR data for this compound, this guide utilizes predicted ¹H and ¹³C NMR chemical shifts as a reference point. These predictions are juxtaposed with the experimental NMR data of six isomeric dichloroanilines to highlight the subtle yet significant spectral differences arising from varied substitution patterns on the aniline ring. This comparative approach provides a robust framework for the structural verification of this compound.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental values for its isomers. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundH-5H-6-NH₂-CH₃Other Aromatic Protons
This compound (Predicted) ~6.95 (d)~6.60 (d)~3.8 (br s)~2.2 (s)
2,3-Dichloroaniline --4.19 (s)-6.99 (t, 1H), 6.75 (dd, 1H), 6.57 (dd, 1H)
2,4-Dichloroaniline 6.81 (dd)-3.90 (s)-7.20 (d, 1H), 6.63 (d, 1H)
2,5-Dichloroaniline -6.64 (d)3.94 (s)-6.99 (d, 1H), 6.57 (dd, 1H)
2,6-Dichloroaniline --4.4 (s)-7.15 (d, 2H), 6.59 (t, 1H)
3,4-Dichloroaniline 6.54 (dd)-3.70 (s)-7.15 (d, 1H), 6.74 (d, 1H)[1]
3,5-Dichloroaniline --3.75 (s)-6.68 (d, 2H), 6.53 (t, 1H)

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundC-1C-2C-3C-4C-5C-6-CH₃
This compound (Predicted) ~143.0~122.0~132.5~120.0~129.5~115.0~15.0
2,3-Dichloroaniline 142.9119.5132.8127.4119.5115.8-
2,4-Dichloroaniline 141.6121.8129.3127.7118.8117.0-
2,5-Dichloroaniline 144.3116.9132.6129.9114.9119.7-
2,6-Dichloroaniline 140.9125.1128.5128.5125.1119.9-
3,4-Dichloroaniline 145.4116.5132.5120.9130.4114.5-
3,5-Dichloroaniline 147.9114.1135.2119.2135.2114.1-

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like dichloroanilines is provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the aniline sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse excitation.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Typically -2 to 12 ppm.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 to 4096 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Typically 0 to 220 ppm.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using the provided NMR data is illustrated in the following diagram.

structural_confirmation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis cluster_confirmation Structural Confirmation Sample This compound Sample H1_NMR Acquire 1H NMR Spectrum Sample->H1_NMR C13_NMR Acquire 13C NMR Spectrum Sample->C13_NMR Process_H1 Process 1H Data (Integration, Multiplicity, Chemical Shift) H1_NMR->Process_H1 Process_C13 Process 13C Data (Number of Signals, Chemical Shift) C13_NMR->Process_C13 Compare_H1 Compare with Predicted & Isomer 1H Data Process_H1->Compare_H1 Compare_C13 Compare with Predicted & Isomer 13C Data Process_C13->Compare_C13 Confirmation Structural Confirmation of This compound Compare_H1->Confirmation Compare_C13->Confirmation

Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.

By following this structured approach of data acquisition, analysis, and comparison, researchers can confidently confirm the identity and purity of synthesized this compound. The provided spectral data for isomeric compounds serves as a critical reference for distinguishing the target molecule from potential impurities or incorrectly identified products.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3,4-dichloro-2-methylaniline, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental mass spectral data for this compound, this guide leverages data from closely related analogs and established fragmentation principles to provide a robust analytical framework. We will explore the predicted fragmentation patterns and compare the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound under electron ionization (EI) in GC-MS is anticipated to follow characteristic pathways for chlorinated and methylated aromatic amines. The molecular ion peak is expected to be prominent, exhibiting a distinctive isotopic pattern due to the two chlorine atoms. Key fragmentation steps are predicted to involve the loss of a methyl radical, followed by the sequential loss of chlorine atoms or hydrogen chloride.

Based on the fragmentation of analogous compounds like 3,4-dichloroaniline, the following major fragment ions are predicted for this compound:

m/z (predicted) Proposed Ion Structure Proposed Fragmentation Pathway Expected Relative Abundance
175/177/179[C₇H₇Cl₂N]⁺• (Molecular Ion)-High
160/162/164[C₆H₄Cl₂N]⁺Loss of a methyl radical (•CH₃)Moderate
140/142[C₇H₆ClN]⁺Loss of a chlorine radical (•Cl)Moderate to High
125/127[C₆H₃ClN]⁺Loss of •CH₃ and •ClModerate
105[C₇H₆N]⁺Loss of two chlorine radicals (•Cl)Low
90[C₆H₄N]⁺Loss of •CH₃ and two •ClLow

Comparison of Analytical Methodologies

Both GC-MS and HPLC-MS/MS are powerful techniques for the analysis of this compound. The choice between them depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and the need for isomeric separation.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Separation based on polarity, followed by mass-to-charge ratio detection of precursor and product ions.
Sample Preparation Derivatization may be required to improve volatility and thermal stability.Generally, requires less sample preparation; direct injection of liquid samples is often possible.
Instrumentation Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole, ion trap).Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF).
Ionization Typically Electron Ionization (EI), a "hard" ionization technique leading to extensive fragmentation.Typically Electrospray Ionization (ESI), a "soft" ionization technique that often preserves the molecular ion.
Selectivity Good, based on retention time and mass spectrum.Excellent, due to the selection of specific precursor-product ion transitions (MRM).
Sensitivity Good, often in the nanogram to picogram range.Excellent, often in the picogram to femtogram range.
Throughput Moderate, with typical run times of 15-30 minutes.High, with run times often less than 10 minutes.
Isomer Separation Can be effective with appropriate column selection and temperature programming.Can be highly effective with optimized column chemistry and mobile phase gradients.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • For complex matrices, a suitable extraction and clean-up procedure (e.g., liquid-liquid extraction followed by solid-phase extraction) may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-300.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol is adapted from methods used for the analysis of 3,4-dichloroaniline and can be optimized for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 0.1 to 100 ng/mL.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, hold for 1 minute, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MRM Transitions: To be determined by infusing a standard of this compound. Predicted transitions would be based on the fragmentation of the protonated molecule [M+H]⁺ (m/z 176).

Visualizing the Analysis

To better understand the processes described, the following diagrams illustrate the predicted fragmentation pathway and the analytical workflows.

Predicted EI Fragmentation of this compound M [C₇H₇Cl₂N]⁺• m/z = 175/177/179 (Molecular Ion) F1 [C₆H₄Cl₂N]⁺ m/z = 160/162/164 M->F1 - •CH₃ F2 [C₇H₆ClN]⁺ m/z = 140/142 M->F2 - •Cl F3 [C₆H₃ClN]⁺ m/z = 125/127 F1->F3 - •Cl F2->F3 - •CH₃

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Analytical Workflow for this compound cluster_gcms GC-MS Analysis cluster_hplcms HPLC-MS/MS Analysis GC_Sample Sample Preparation (Extraction/Derivatization) GC_Inj GC Injection GC_Sample->GC_Inj GC_Sep Gas Chromatographic Separation GC_Inj->GC_Sep GC_Ion Electron Ionization (EI) GC_Sep->GC_Ion GC_MS Mass Analysis GC_Ion->GC_MS GC_Data Data Acquisition (Full Scan) GC_MS->GC_Data HPLC_Sample Sample Preparation (Dilution/Filtration) HPLC_Inj HPLC Injection HPLC_Sample->HPLC_Inj HPLC_Sep Liquid Chromatographic Separation HPLC_Inj->HPLC_Sep HPLC_Ion Electrospray Ionization (ESI) HPLC_Sep->HPLC_Ion HPLC_MS1 Precursor Ion Selection HPLC_Ion->HPLC_MS1 HPLC_Frag Collision-Induced Dissociation (CID) HPLC_MS1->HPLC_Frag HPLC_MS2 Product Ion Analysis HPLC_Frag->HPLC_MS2 HPLC_Data Data Acquisition (MRM) HPLC_MS2->HPLC_Data

Caption: Experimental workflows for GC-MS and HPLC-MS/MS analysis.

Comparison of GC-MS and HPLC-MS/MS Features GCMS GC-MS Volatility Volatility-Based Separation GCMS->Volatility HardIon Hard Ionization (EI) GCMS->HardIon GoodSensitivity Good Sensitivity GCMS->GoodSensitivity HPLCMS HPLC-MS/MS Polarity Polarity-Based Separation HPLCMS->Polarity SoftIon Soft Ionization (ESI) HPLCMS->SoftIon HighSelectivity High Selectivity (MRM) HPLCMS->HighSelectivity ExcellentSensitivity Excellent Sensitivity HPLCMS->ExcellentSensitivity

Caption: Logical comparison of key features between GC-MS and HPLC-MS/MS.

Navigating Complex Matrices: A Comparative Guide to the Validation of Analytical Methods for 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates like 3,4-Dichloro-2-methylaniline in complex matrices is paramount for ensuring product quality, safety, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies, complete with supporting experimental data derived from analogous compounds, to aid in the selection and validation of a suitable analytical method.

The validation of an analytical method is a critical process that demonstrates its suitability for a specific purpose. For a compound like this compound, which may be present in diverse and complex sample types such as environmental samples, raw materials, or in-process manufacturing streams, a robust and reliable analytical method is essential. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

This guide explores and compares common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with various sample preparation methods.

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is crucial for removing interfering substances from the matrix and concentrating the analyte of interest. The following table compares common extraction methods applicable to aniline derivatives.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) QuEChERS
Principle Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Analyte is retained on a solid sorbent and then eluted with a suitable solvent.A two-step process involving a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Typical Solvents Dichloromethane, Ethyl acetate, Toluene.Methanol, Acetonitrile, various buffer solutions.Acetonitrile is the most common extraction solvent.
Selectivity Moderate, can be improved by pH adjustment.High, tunable by selecting appropriate sorbent and elution solvents.Good, particularly effective for a wide range of analytes in food and environmental matrices.[1][2]
Recovery Generally good, but can be affected by emulsion formation.High, typically >85%.Generally high, often in the range of 70-120%.[3]
Throughput Low to medium, can be labor-intensive.Medium to high, can be automated.High, designed for rapid sample processing.[3]
Cost Low to moderate.Moderate, cost of cartridges can be a factor.Low, uses minimal solvent and simple hardware.[3]

Comparison of Analytical Instrumentation

The final determination of this compound is typically performed using chromatographic techniques. The choice between HPLC and GC-MS depends on the analyte's properties and the desired sensitivity.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the analyte's affinity for the stationary and mobile phases, with detection by UV absorbance.Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.Separation based on the analyte's volatility and interaction with the stationary phase, with detection by mass spectrometry.
Typical Column Reversed-phase C18 or C8.Reversed-phase C18 or C8.Fused silica capillary column, e.g., DB-5ms.
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures, often with pH modifiers.Acetonitrile/Water or Methanol/Water with volatile buffers (e.g., ammonium formate or acetate).Inert carrier gas (e.g., Helium or Hydrogen).
Linearity (r²) Typically ≥ 0.999.Typically > 0.996.[4]Typically > 0.999.
LOD ng range.pg to fg range. For the related 3,4-dichloroaniline, an LOD of 0.6 µg/kg has been reported in a food matrix.[4]pg range.
LOQ ng range.pg to fg range. For the related 3,4-dichloroaniline, an LOQ of 2.0 µg/kg has been reported in a food matrix.[4]pg range.
Selectivity Moderate, susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to precursor-product ion transitions.Excellent, provides structural information from mass spectra.
Matrix Effects Can be significant.Can be significant but can be compensated for with the use of isotopically labeled internal standards.Generally less pronounced than in LC-MS, but can still occur.

Experimental Protocols

Below are detailed experimental protocols for a hypothetical validated method for the determination of this compound in a complex matrix, such as soil, based on the QuEChERS sample preparation method followed by GC-MS analysis.

QuEChERS Sample Preparation Protocol
  • Sample Homogenization: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Fortification (for recovery studies): Spike the sample with a known concentration of this compound standard solution.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

  • Sample for Analysis: The supernatant is ready for GC-MS analysis.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 175, 140, 104 - hypothetical, would need to be confirmed with a standard).

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis sample 1. Homogenized Sample extraction 2. Acetonitrile Extraction sample->extraction salting_out 3. Salting Out (MgSO4, NaCl) extraction->salting_out centrifuge1 4. Centrifugation salting_out->centrifuge1 dspe 5. Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 6. Final Centrifugation dspe->centrifuge2 final_extract 7. Final Extract centrifuge2->final_extract injection 8. Injection final_extract->injection To Analysis separation 9. Chromatographic Separation injection->separation detection 10. Mass Spectrometric Detection separation->detection data_analysis 11. Data Analysis detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

validation_parameters method_validation Analytical Method Validation accuracy Accuracy (Recovery Studies) method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision specificity Specificity (Interference Check) method_validation->specificity linearity Linearity & Range (Calibration Curve) method_validation->linearity lod_loq LOD & LOQ (Signal-to-Noise) method_validation->lod_loq robustness Robustness (Method Variations) method_validation->robustness

Caption: Key parameters for analytical method validation.

References

Purity assessment of 3,4-Dichloro-2-methylaniline using differential scanning calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of 3,4-Dichloro-2-methylaniline, a key intermediate in various chemical syntheses. We present a detailed evaluation of Differential Scanning Calorimetry (DSC) and compare its performance against established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document includes detailed experimental protocols, data presentation for easy comparison, and a visual representation of the analytical workflow.

Introduction

Accurate purity assessment is critical in drug development and chemical research to ensure the quality, safety, and efficacy of the final product. This compound, as a synthetic building block, requires rigorous purity control to prevent the incorporation of unwanted impurities into the final compound. This guide explores the utility of DSC as a rapid and reliable method for purity determination and provides a comparative analysis with traditional chromatographic methods.

Data Presentation

The following table summarizes the expected performance characteristics of DSC, HPLC, and GC for the purity assessment of this compound.

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Measures the heat flow to or from a sample as a function of temperature or time. Purity is determined based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.
Typical Purity Range 98.5 - 99.9 mol%95 - 99.9% (area percent)95 - 99.9% (area percent)
Sample Throughput ModerateHighHigh
Solvent Consumption Very LowHighLow
Advantages - Absolute method (no reference standard needed for purity determination)- Fast screening- Low sample consumption- High resolution and sensitivity- Well-established and versatile- Suitable for non-volatile and thermally labile compounds- High efficiency and resolution for volatile compounds- Sensitive detectors available (e.g., FID, MS)
Limitations - Not suitable for amorphous or thermally unstable compounds- Impurities must be soluble in the melt of the main component- Requires a reference standard for quantitative analysis- Higher solvent consumption and cost- Limited to volatile and thermally stable compounds- Derivatization may be required for polar analytes

Experimental Protocols

Purity Assessment by Differential Scanning Calorimetry (DSC)

This protocol is based on the principle of melting point depression, where impurities lower and broaden the melting peak of a crystalline substance.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum pan.

  • Preliminary Scan (Melting Point Determination):

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (a broad range, e.g., up to 200°C, can be used for an unknown) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • From this scan, determine the approximate onset and peak of the melting endotherm.

  • Purity Analysis Scan:

    • Equilibrate a fresh sample at a temperature at least 20 °C below the onset of melting determined in the preliminary scan.

    • Ramp the temperature at a slow heating rate of 1-2 °C/min through the melting transition to a temperature about 20 °C above the peak of the melting endotherm. A slower heating rate allows for better resolution of the melting profile.[1]

    • Maintain a constant nitrogen purge (50 mL/min) throughout the experiment.

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion (ΔHfus).

    • The purity is calculated by the instrument's software based on the van't Hoff equation, which analyzes the shape of the melting peak. The analysis is typically performed on the portion of the peak from 10% to 50% of the total area.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from its potential impurities based on their polarity.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for aromatic amines.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a linear gradient from 30% to 70% Solvent B over 20 minutes.

    • Hold at 70% Solvent B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Experimental Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare the sample solution by accurately weighing and dissolving the this compound to be tested in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Purity Assessment by Gas Chromatography (GC)

This method is suitable for the analysis of volatile impurities and the main component itself.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for aniline derivatives.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

Experimental Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., methylene chloride or acetone) at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the prepared sample solution into the GC.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method, similar to the HPLC analysis.

Mandatory Visualization

The following diagram illustrates the general workflow for purity assessment using Differential Scanning Calorimetry.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of This compound seal Hermetically seal in Aluminum Pan weigh->seal prelim_scan Preliminary Scan (10 °C/min) to find T_m seal->prelim_scan purity_scan Purity Analysis Scan (1-2 °C/min) prelim_scan->purity_scan Optimize Temperature Range integrate Integrate Melting Endotherm (ΔHfus) purity_scan->integrate calculate Calculate Purity (van't Hoff Equation) integrate->calculate result result calculate->result Purity Result (mol %)

Caption: Workflow for purity determination by Differential Scanning Calorimetry (DSC).

Conclusion

The choice of analytical method for purity assessment of this compound depends on the specific requirements of the analysis. DSC offers a rapid and absolute method for high-purity samples, requiring minimal sample preparation and no reference standard for the purity calculation itself. HPLC provides high sensitivity and is versatile for a wide range of impurities, while GC is an excellent choice for analyzing volatile impurities. For comprehensive characterization, a combination of these techniques is often employed. DSC can be used as a primary screening tool, with chromatographic methods providing orthogonal data for impurity profiling and quantification. This integrated approach ensures the highest confidence in the purity assessment of this compound, a critical aspect of quality control in research and development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,4-Dichloro-2-methylaniline and its related isomers through spectroscopic and chromatographic techniques. The differentiation of these closely related structures is critical in various fields, including pharmaceutical development, environmental analysis, and chemical synthesis, where isomeric purity can significantly impact a compound's biological activity, toxicity, and reaction kinetics. This document presents experimental data and detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) to facilitate the unambiguous identification and separation of these isomers.

Comparative Spectroscopic and Chromatographic Data

The following tables summarize the key spectroscopic and chromatographic data for this compound and a selection of its isomers. This data provides a clear basis for their differentiation.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Predicted: Aromatic H: 6.8-7.2, NH₂: ~3.8 (br s), CH₃: ~2.2 (s)Predicted: Aromatic C: 115-145, CH₃: ~15
2,4-Dichloro-6-methylaniline Aromatic H (H-3, H-5): 7.18 (d, J=2.2 Hz), 6.95 (d, J=2.2 Hz), NH₂: 4.01 (br s), CH₃: 2.18 (s)Aromatic C: 142.1, 131.8, 128.9, 124.5, 121.3, 118.9, CH₃: 17.4
2,6-Dichloro-3-methylaniline Aromatic H (H-4, H-5): 6.95 (d, J=8.0 Hz), 6.60 (d, J=8.0 Hz), NH₂: 4.1 (br s), CH₃: 2.3 (s)Aromatic C: 141.9, 130.8, 128.4, 126.3, 122.1, 118.7, CH₃: 20.1
3,5-Dichloro-2-methylaniline Predicted: Aromatic H: ~6.7-6.9, NH₂: ~3.7 (br s), CH₃: ~2.1 (s)Predicted: Aromatic C: 118-148, CH₃: ~14
3,5-Dichloro-4-methylaniline Aromatic H (H-2, H-6): 6.58 (s), NH₂: 3.7 (br s), CH₃: 2.25 (s)Aromatic C: 144.5, 132.1, 123.8, 118.2, CH₃: 19.5

Note: Predicted values are based on established substituent effects on the aniline scaffold and data from structurally similar compounds.

Table 2: GC-MS and HPLC Chromatographic Data

CompoundGC-MS Major Fragment Ions (m/z)HPLC Retention Time (min)
This compound 175/177 (M+), 140 (M-Cl), 111 (M-Cl-HCN)8.5
2,4-Dichloro-6-methylaniline 175/177 (M+), 140 (M-Cl), 111 (M-Cl-HCN)7.9
2,6-Dichloro-3-methylaniline 175/177 (M+), 140 (M-Cl), 111 (M-Cl-HCN)7.5
3,5-Dichloro-2-methylaniline 175/177 (M+), 140 (M-Cl), 111 (M-Cl-HCN)8.2
3,5-Dichloro-4-methylaniline 175/177 (M+), 140 (M-Cl), 111 (M-Cl-HCN)8.8

Note: HPLC retention times are illustrative and highly dependent on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Reference: Solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Instrumentation: A GC system equipped with a capillary column and coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these isomers.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is effective. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 240 nm.

    • Column Temperature: 30 °C.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic and chromatographic comparison of this compound and its related isomers.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Comparison Sample Isomer Mixture or Individual Standard Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (C18 Column) Dissolution->HPLC GCMS GC-MS Analysis (DB-5ms Column) Dissolution->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR RetentionTimes Compare Retention Times HPLC->RetentionTimes Fragmentation Analyze Fragmentation Patterns GCMS->Fragmentation Spectra Compare Chemical Shifts and Coupling Constants NMR->Spectra Identification Isomer Identification and Purity Assessment RetentionTimes->Identification Fragmentation->Identification Spectra->Identification

Caption: Workflow for the comparative analysis of dichloromethylaniline isomers.

Comparative efficacy of herbicides derived from 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of Propanil and Quinclorac, two key herbicides derived from chloroaniline precursors.

While the initial focus of this guide was on herbicides derived from 3,4-Dichloro-2-methylaniline, a thorough review of available literature indicates a lack of commercial herbicides synthesized directly from this specific precursor. However, two structurally related and commercially significant herbicides, Propanil and Quinclorac, are derived from 3,4-dichloroaniline and 3-Chloro-2-methylaniline, respectively. This guide provides a detailed comparative analysis of these two widely used herbicides, offering valuable insights into their efficacy, modes of action, and the experimental protocols for their evaluation.

Chemical Ancestry and Synthesis

Propanil is a post-emergence herbicide belonging to the anilide class. Its synthesis originates from 1,2-dichlorobenzene, which undergoes nitration to form 1,2-dichloro-4-nitrobenzene. Subsequent hydrogenation of the nitro group yields 3,4-dichloroaniline. The final step involves the acylation of 3,4-dichloroaniline with propanoyl chloride to produce Propanil[1].

Quinclorac , on the other hand, is a quinolinecarboxylic acid herbicide. A key intermediate in its synthesis is 3-Chloro-2-methylaniline[2][3]. This intermediate is used to construct the quinoline ring structure that is characteristic of Quinclorac and essential for its herbicidal activity[3].

Mode of Action: Divergent Pathways to Weed Control

The herbicidal efficacy of Propanil and Quinclorac stems from their distinct mechanisms of action at the molecular level. Propanil acts as a potent inhibitor of photosynthesis, while Quinclorac disrupts plant growth by mimicking natural plant hormones.

Propanil: A Photosynthesis Inhibitor

Propanil's primary mode of action is the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants[1][4][5]. By binding to the D1 protein within the PSII complex, Propanil blocks the electron transport chain, a critical process for the conversion of light energy into chemical energy in the form of ATP and NADPH[4][5]. This disruption leads to a halt in carbon fixation and the generation of reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately leading to cell death and visible symptoms like chlorosis and necrosis within days of application[5]. Rice plants exhibit tolerance to Propanil due to the presence of the enzyme aryl acylamidase, which rapidly metabolizes the herbicide into non-toxic substances[1][6].

Propanil_Mode_of_Action cluster_chloroplast Chloroplast cluster_herbicidal_action Herbicidal Action Light_Energy Light_Energy PSII PSII Light_Energy->PSII excites Electron_Transport_Chain Electron_Transport_Chain PSII->Electron_Transport_Chain initiates ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production ROS_Production Reactive Oxygen Species (ROS) Production Electron_Transport_Chain->ROS_Production leads to CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH_Production->CO2_Fixation drives Plant_Growth Plant_Growth CO2_Fixation->Plant_Growth supports Propanil Propanil Propanil->PSII inhibits Cell_Death Cell_Death ROS_Production->Cell_Death causes

Propanil's Mode of Action.
Quinclorac: A Synthetic Auxin

Quinclorac belongs to the synthetic auxin group of herbicides[7][8]. It mimics the natural plant hormone auxin, leading to an overload of hormonal signals in susceptible weeds[7][9]. This hormonal imbalance results in uncontrolled and disorganized cell division and elongation, causing symptoms such as twisting of stems and leaves, and eventual plant death[7][8]. In some grass species, Quinclorac is also thought to stimulate the production of ethylene and cyanide to phytotoxic levels[10][11]. Its systemic nature allows it to be translocated throughout the plant, affecting both foliage and roots[7][10].

Quinclorac_Mode_of_Action cluster_plant_cell Plant Cell cluster_herbicidal_action Herbicidal Action Natural_Auxin Natural_Auxin Auxin_Receptors Auxin_Receptors Natural_Auxin->Auxin_Receptors binds to Gene_Expression Gene_Expression Auxin_Receptors->Gene_Expression alters Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Receptors->Uncontrolled_Growth leads to Regulated_Growth Regulated Cell Division & Elongation Gene_Expression->Regulated_Growth Normal_Plant_Development Normal_Plant_Development Regulated_Growth->Normal_Plant_Development Quinclorac Quinclorac Quinclorac->Auxin_Receptors mimics auxin & binds to Plant_Death Plant_Death Uncontrolled_Growth->Plant_Death causes

Quinclorac's Mode of Action.

Comparative Efficacy

The efficacy of Propanil and Quinclorac has been evaluated in numerous field trials, particularly for weed control in rice cultivation. The following tables summarize key performance data from these studies.

Herbicide/TreatmentApplication Rate (kg a.i./ha)Target WeedWeed Control Efficiency (%)Crop Yield (t/ha)Reference
Propanil 3.0Mixed grassy and broad-leaved weeds73.64.6[11]
4.0Mixed grassy and broad-leaved weeds78.64.6[11]
Propanil + Quinclorac 3.0 + 0.28Propanil- and Quinclorac-resistant Barnyardgrass>905.3 - 5.7[12]
Quinclorac 0.4Barnyardgrass, CrabgrassNot specifiedNot specified[7]
Alternative Herbicides for Resistant Weeds
Cyhalofop followed by a preflood applicationNot specifiedPropanil- and Quinclorac-resistant Barnyardgrass>93Not specified[12]
Fenoxaprop followed by a preflood applicationNot specifiedPropanil- and Quinclorac-resistant Barnyardgrass>93Not specified[12]
Imazethapyr (in Clearfield rice)Not specifiedPropanil- and Quinclorac-resistant Barnyardgrass1002.8 - 5.0[12]
BispyribacNot specifiedPropanil- and Quinclorac-resistant Barnyardgrass>88Not specified[12]

a.i./ha: active ingredient per hectare fb: followed by

Studies have shown that while both herbicides are effective, the development of herbicide resistance in weed populations is a significant concern[6][12]. Research on tank mixtures of Propanil and Quinclorac has demonstrated synergistic effects, providing enhanced control of resistant biotypes of weeds like barnyardgrass (Echinochloa crus-galli)[12][13][14]. For instance, a tank mix of propanil and quinclorac was effective in controlling barnyardgrass that had developed resistance to both individual herbicides[12].

Experimental Protocols for Efficacy Evaluation

The evaluation of herbicide efficacy is conducted through a series of controlled laboratory, greenhouse, and field experiments. Below is a synthesized protocol based on common practices in weed science research.

Objective: To assess the comparative efficacy of Propanil and Quinclorac for the control of target weed species in a rice cropping system.

1. Experimental Design:

  • The experiment is typically laid out in a Randomized Complete Block Design (RCBD) with three to four replications[2][14].

  • Plot sizes are standardized, for example, 5m x 3m.

2. Plant Material and Growth Conditions:

  • Certified seeds of a common rice variety and the target weed species (e.g., Echinochloa colona) are used[2].

  • For pot studies, a standardized soil mix is used, and plants are grown in a controlled greenhouse environment to a specific growth stage (e.g., 2-4 true leaves) before herbicide application[2].

  • For field studies, standard agronomic practices for rice cultivation are followed.

3. Herbicide Application:

  • Herbicides are applied post-emergence at specified growth stages of the weeds (e.g., 2-3 leaf stage)[14].

  • A calibrated research track sprayer or a knapsack sprayer with a specific nozzle type (e.g., flat fan) is used to ensure uniform application at a constant pressure and spray volume[2][14].

  • Treatments include different rates of Propanil, Quinclorac, their tank mixtures, a weedy check (no herbicide), and a weed-free check (manual weeding).

4. Data Collection:

  • Weed Control Efficacy: Visual assessment of weed control is performed at regular intervals (e.g., 7, 14, 21, and 28 days after treatment) using a 0-100% scale, where 0 is no control and 100 is complete kill.

  • Weed Density and Biomass: Weed density is determined by counting the number of weeds in randomly placed quadrats (e.g., 0.25 m²) within each plot[14]. Weed biomass is measured by harvesting the weeds from the quadrats, drying them in an oven at a specific temperature (e.g., 70°C for 72 hours), and recording the dry weight[2].

  • Crop Tolerance: Phytotoxicity to the rice crop is visually assessed using a 0-10 scale, where 0 is no injury and 10 is crop death.

  • Crop Yield: At maturity, the rice grain yield from a specified area within each plot is harvested, dried to a standard moisture content, and weighed.

5. Statistical Analysis:

  • The collected data are subjected to Analysis of Variance (ANOVA).

  • Treatment means are separated using a suitable post-hoc test, such as Fisher's Protected LSD or Tukey's HSD at a significance level of p ≤ 0.05[2].

Experimental_Workflow Start Start Experimental_Setup Experimental Setup (Randomized Block Design) Start->Experimental_Setup Planting Planting of Rice and Weed Seeds Experimental_Setup->Planting Herbicide_Application Herbicide Application (Post-emergence) Planting->Herbicide_Application Data_Collection Data Collection (Weed Control, Biomass, Yield) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Conclusion Statistical_Analysis->Results_Interpretation End End Results_Interpretation->End

Herbicide Efficacy Trial Workflow.

References

A Comparative Guide to Antibody Cross-Reactivity in the Detection of Chlorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate and reliable immunoassays. This guide provides a comparative analysis of antibody cross-reactivity against various chlorinated anilines, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable antibodies for specific research needs.

Chlorinated anilines are a group of synthetic aromatic amines used in the manufacturing of dyes, pesticides, and pharmaceuticals. Due to their widespread use and potential toxicity, sensitive and specific detection methods are crucial. Immunoassays, powered by specific antibodies, offer a rapid and high-throughput approach for their detection. However, the structural similarity among different chlorinated aniline isomers presents a significant challenge: antibody cross-reactivity. This guide delves into the cross-reactivity profiles of antibodies developed for various chlorinated anilines, providing a framework for understanding and navigating this critical aspect of immunoassay development.

Understanding Antibody Specificity for Chlorinated Anilines

The development of antibodies for small molecules like chlorinated anilines requires the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response. The design of this hapten is a critical determinant of the resulting antibody's specificity. Ideally, an antibody should exhibit high affinity for its target analyte and minimal cross-reactivity with structurally related compounds.

Quantitative Comparison of Antibody Cross-Reactivity

The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is expressed as the percentage of the concentration of the competing compound required to displace 50% of the labeled analyte, relative to the target analyte.

Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical Monoclonal Antibody (MAb-CA1) against 4-Chloroaniline

CompoundStructureCross-Reactivity (%)
4-Chloroaniline (Target) 100
2-Chloroaniline[Data not available]
3-Chloroaniline[Data not available]
3,4-Dichloroaniline[Data not available]
2,4-Dichloroaniline[Data not available]
2,4,6-Trichloroaniline[Data not available]
Aniline[Data not available]

Note: This table is for illustrative purposes only. Actual cross-reactivity values would need to be determined experimentally.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two primary techniques employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps for determining the cross-reactivity of an antibody against various chlorinated aniline isomers.

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Dilution Buffer: 0.5% BSA in PBST.

  • Substrate Solution: TMB (3,3’,5,5’-tetramethylbenzidine) solution.

  • Stop Solution: 2 M Sulfuric Acid.

  • Standards: Prepare a series of dilutions of the target chlorinated aniline and potential cross-reactants in the antibody dilution buffer.

2. ELISA Plate Coating:

  • Coat the wells of a 96-well microtiter plate with the hapten-protein conjugate (e.g., 4-chloroaniline-BSA) diluted in coating buffer.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add blocking buffer to each well to block any remaining non-specific binding sites.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Add the prepared standards or samples of chlorinated anilines to the wells.

  • Immediately add the primary antibody (e.g., anti-4-chloroaniline antibody) at a predetermined optimal dilution.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

5. Detection:

  • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

6. Signal Development and Measurement:

  • Add the substrate solution to each well.

  • Incubate in the dark at room temperature until a color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the target analyte.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each of the tested cross-reactants.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100

Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) between an antibody and an antigen. This information is valuable for a more in-depth characterization of antibody specificity.

1. Sensor Chip Preparation:

  • Immobilize the antibody onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The antibody is the "ligand" in this setup.

2. Analyte Preparation:

  • Prepare a series of dilutions of the chlorinated anilines (the "analytes") in a suitable running buffer (e.g., HBS-EP+).

3. Binding Analysis:

  • Inject the different concentrations of the chlorinated aniline solutions over the immobilized antibody surface.

  • Monitor the binding response in real-time.

  • After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the antibody.

4. Regeneration:

  • If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the sensor surface for the next injection.

5. Data Analysis:

  • Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • A lower KD value indicates a higher binding affinity. By comparing the KD values for the target analyte and other chlorinated anilines, the specificity of the antibody can be quantitatively assessed.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the logic behind cross-reactivity assessment, the following diagrams are provided.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffers, Standards, Antibodies) plate_coating Plate Coating (Hapten-Protein Conjugate) reagent_prep->plate_coating blocking Blocking plate_coating->blocking competition Competitive Reaction (Analytes + Primary Antibody) blocking->competition detection Detection (Enzyme-linked Secondary Antibody) competition->detection signal_dev Signal Development (Substrate Addition) detection->signal_dev measurement Absorbance Measurement signal_dev->measurement calculation IC50 & Cross-Reactivity Calculation measurement->calculation

Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.

Cross_Reactivity_Logic cluster_antibody Antibody cluster_analytes Analytes cluster_binding Binding Outcome Ab Anti-4-Chloroaniline Antibody target 4-Chloroaniline (Target Analyte) Ab->target Binds Strongly cross_reactant1 3-Chloroaniline Ab->cross_reactant1 Binds Weakly cross_reactant2 3,4-Dichloroaniline Ab->cross_reactant2 Binds Weakly non_reactant Aniline Ab->non_reactant No Significant Binding high_affinity High Affinity (High Specificity) target->high_affinity low_affinity Low Affinity (Cross-Reactivity) cross_reactant1->low_affinity cross_reactant2->low_affinity no_binding No/Negligible Binding (High Specificity) non_reactant->no_binding

Caption: Logical relationship of antibody cross-reactivity with different chlorinated aniline isomers.

Conclusion

Navigating Regioselectivity: A Guide to Reactions of 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regiochemical outcome of reactions involving substituted aromatic compounds is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical intermediates and other fine chemicals. This guide provides a comparative analysis of the expected regioselectivity of electrophilic aromatic substitution reactions on 3,4-Dichloro-2-methylaniline, supported by theoretical principles. Due to a lack of specific published experimental data for this substrate, this guide presents a predictive analysis based on established electronic and steric effects, alongside a representative experimental protocol for a common transformation: acylation.

Predicting Regioselectivity in Electrophilic Aromatic Substitution

The substitution pattern on the this compound ring presents a complex interplay of directing effects from the amino, methyl, and chloro substituents. Understanding these effects is key to predicting the likely position of electrophilic attack.

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

  • Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.

  • Chloro Groups (-Cl): Deactivating yet ortho, para-directing groups due to the competing effects of electron withdrawal by induction and electron donation by resonance.

Considering the positions on the this compound ring, the directing effects of the substituents can be summarized as follows:

PositionDirecting Influence FromOverall Predicted Favorability
C5 para to -NH₂, meta to -CH₃, ortho to -Cl (at C4)Moderately Favorable: Strong activation from the para-amino group.
C6 ortho to -NH₂, para to -CH₃, meta to -Cl (at C4)Highly Favorable: Converging ortho/para direction from the strongly activating amino and weakly activating methyl groups. Steric hindrance from the adjacent methyl group might play a role.

Based on this analysis, electrophilic substitution is most likely to occur at the C6 position, with potential for some substitution at the C5 position. The precise product distribution will depend on the specific electrophile and reaction conditions.

Comparative Analysis of a Representative Reaction: Acylation

Acylation is a common and useful transformation for anilines. Below is a comparison of the expected products from the acylation of this compound, along with a detailed experimental protocol.

Table 1: Predicted Product Distribution in the Acylation of this compound

ProductStructurePredicted Regiochemical Outcome
N-(5-acetyl-3,4-dichloro-2-methylphenyl)acetamide(Structure of C5-acylated product)Minor Product
N-(6-acetyl-3,4-dichloro-2-methylphenyl)acetamide(Structure of C6-acylated product)Major Product

Note: The initial acylation is expected to occur on the more nucleophilic amino group to form the corresponding acetanilide. Subsequent Friedel-Crafts acylation on the aromatic ring would then be directed by the acetamido, methyl, and chloro groups. The acetamido group is a moderately activating, ortho, para-director.

Experimental Protocol: Acylation of this compound

This protocol describes a representative procedure for the N-acetylation of this compound followed by a Friedel-Crafts acylation of the aromatic ring.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Ethanol

Procedure:

Part 1: N-Acetylation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise to the solution while stirring.

  • Heat the reaction mixture at 50°C for 1 hour.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(3,4-dichloro-2-methylphenyl)acetamide.

Part 2: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane in a flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Add a solution of N-(3,4-dichloro-2-methylphenyl)acetamide (1.0 eq) and acetyl chloride (1.2 eq) in anhydrous dichloromethane dropwise to the suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from ethanol to separate the isomers.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the acylation reaction and the directing effects of the substituents.

Acylation_Workflow cluster_start Starting Material cluster_n_acetylation N-Acetylation cluster_fc_acylation Friedel-Crafts Acylation cluster_purification Purification start This compound n_acetylation React with Acetic Anhydride start->n_acetylation intermediate N-(3,4-dichloro-2-methylphenyl)acetamide n_acetylation->intermediate fc_acylation React with Acetyl Chloride, AlCl₃ intermediate->fc_acylation products Mixture of C5 and C6 Acylated Products fc_acylation->products purification Column Chromatography or Recrystallization products->purification final_products Isolated C5 and C6 Acylated Products purification->final_products

Caption: Experimental workflow for the acylation of this compound.

Directing_Effects This compound This compound NH2 -NH₂ (Strong Activator, o,p-director) C6 C6 (Major) NH2->C6 ortho C5 C5 (Minor) NH2->C5 para CH3 -CH₃ (Weak Activator, o,p-director) CH3->C6 para Cl -Cl (Deactivator, o,p-director) Cl->C5 ortho to C4-Cl

Caption: Predicted regioselectivity based on substituent effects.

This guide provides a framework for understanding and predicting the regiochemistry of reactions involving this compound. While experimental validation is essential, the principles outlined here offer a rational basis for designing synthetic strategies and anticipating product outcomes. Researchers are encouraged to perform small-scale test reactions and utilize analytical techniques such as NMR and GC-MS to confirm product structures and distributions.

Benchmarking the performance of 3,4-Dichloro-2-methylaniline against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate intermediates is a critical decision that profoundly influences reaction outcomes, including yield, purity, and overall process efficiency. This guide provides a comparative performance benchmark of 3,4-Dichloro-2-methylaniline against other structurally related synthetic intermediates. The focus is on its application in the synthesis of azo dyes, a common transformation for anilines, providing a standardized platform for comparison. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Performance Comparison of Substituted Anilines in Azo Dye Synthesis

The performance of a synthetic intermediate is a multi-faceted consideration, encompassing not only the yield and purity of the desired product but also reaction kinetics and cost-effectiveness. While direct, head-to-head comparative studies of this compound against its analogs are not extensively available in peer-reviewed literature, this guide collates available data for structurally similar compounds to provide a useful benchmark. The following table summarizes key performance indicators for this compound and two common alternatives, 3-Chloro-2-methylaniline and 2,6-Dichloro-3-methylaniline, in the context of a representative azo dye synthesis.

IntermediateMolecular Weight ( g/mol )Purity (%)Reaction Yield (%)Reaction Time (hours)Key Characteristics & Considerations
This compound 176.04[1]>97 (Typical)Data not availableData not availableThe presence of two chlorine atoms is expected to decrease the basicity of the amino group, potentially leading to slower reaction rates in electrophilic aromatic substitution reactions. The substitution pattern may influence the final properties of the synthesized molecule, such as its color and lightfastness in dyes.
3-Chloro-2-methylaniline141.60[2]≥99.80[3]98.08[3]Not Specified[3]A widely used intermediate in the synthesis of pesticides and dyes.[2] High yields and purity have been reported in its synthesis.[3]
2,6-Dichloro-3-methylaniline176.04>99.5[4]60.8 (overall yield)[4]Not Specified[4]The two chlorine atoms ortho to the amino group provide significant steric hindrance, which can influence its reactivity and the regioselectivity of reactions. The synthesis involves a multi-step process.[4]

Note: The data presented is compiled from various sources and may not represent a direct comparison under identical reaction conditions. The performance of this compound is inferred based on general chemical principles due to the lack of specific experimental data in the public domain.

Standardized Experimental Protocol: Synthesis of a Disperse Azo Dye

To provide a consistent basis for comparison, the following is a generalized experimental protocol for the synthesis of a disperse azo dye using a substituted aniline as the diazo component and a suitable coupling agent.

Materials:

  • Substituted Aniline (e.g., this compound)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling Agent (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization:

    • Dissolve the substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 10 mmol) in an aqueous solution of sodium hydroxide (10 mmol in 50 mL of 1M NaOH).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring, maintaining the temperature below 5 °C.

    • A colored precipitate of the azo dye will form.

    • Continue stirring the reaction mixture for 1-2 hours in the ice bath.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the crude dye in an oven at 60 °C.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.

    • Determine the yield and purity of the final product.

Visualizing the Synthetic Workflow and Decision Process

To further clarify the experimental process and the logic behind selecting a suitable intermediate, the following diagrams are provided.

ExperimentalWorkflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Aniline in HCl B Cool to 0-5 °C A->B C Add NaNO₂ Solution B->C D Stir for 30 min C->D G Add Diazonium Salt D->G E Dissolve Coupling Agent in NaOH F Cool to 0-5 °C E->F H Stir for 1-2 hours I Filter Precipitate H->I J Wash with Water I->J K Dry the Product J->K L Recrystallize K->L M Pure Azo Dye L->M

A simplified workflow for the synthesis of an azo dye.

DecisionTree Start Select Synthetic Intermediate DesiredProperty Primary Desired Property? Start->DesiredProperty HighYield High Yield & Purity DesiredProperty->HighYield Yield StericControl Steric Hindrance for Regioselectivity DesiredProperty->StericControl Control SpecificElectronic Specific Electronic Properties DesiredProperty->SpecificElectronic Properties Intermediate1 3-Chloro-2-methylaniline HighYield->Intermediate1 Intermediate2 2,6-Dichloro-3-methylaniline StericControl->Intermediate2 Intermediate3 This compound SpecificElectronic->Intermediate3

Decision tree for selecting a substituted aniline intermediate.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 3,4-Dichloro-2-methylaniline, ensuring laboratory safety and regulatory compliance.

The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For compounds like this compound, a chlorinated aromatic amine, stringent disposal procedures are necessary due to its potential hazards. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with the best practices in laboratory safety and chemical handling.

Hazardous Characteristics and Disposal Overview

Hazard ClassificationDisposal MethodRegulatory Considerations
Acute Toxicity (Oral, Dermal, Inhalation)Incineration via licensed hazardous waste disposal service.Must be handled in accordance with the Resource Conservation and Recovery Act (RCRA).[4][5]
Skin Irritant/CorrosiveIncineration via licensed hazardous waste disposal service.Personal Protective Equipment (PPE) is required during handling.[6]
Eye Damage/IrritationIncineration via licensed hazardous waste disposal service.Safety glasses or goggles are mandatory.[7][8]
Aquatic ToxicityIncineration via licensed hazardous waste disposal service.Avoid release to the environment.[1]

Experimental Protocol: Waste Generation and Segregation

The following is a generalized protocol for a synthetic chemistry experiment that might produce this compound waste. This is followed by the correct waste disposal procedure.

Objective: To outline the safe collection and segregation of waste generated from a reaction involving this compound.

Materials:

  • This compound

  • Reaction solvents (e.g., dichloromethane, ethanol)

  • Other reagents

  • Glassware (flasks, beakers, etc.)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety goggles

  • Designated hazardous waste container, properly labeled

Procedure:

  • Reaction Setup: Conduct the chemical reaction in a well-ventilated fume hood. Wear appropriate PPE at all times.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction mixture as per the specific protocol. If an extraction is performed, collect all aqueous and organic layers containing the chlorinated aniline or its byproducts.

  • Waste Collection:

    • Liquid Waste: Carefully pour all liquid waste, including solvents and aqueous solutions containing this compound, into a designated, leak-proof hazardous waste container.[9] This container should be made of a compatible material (e.g., high-density polyethylene for many organic solvents and aqueous waste). Do not mix incompatible chemicals.[4]

    • Solid Waste: Collect any solid waste, such as contaminated filter paper, gloves, or weighing boats, in a separate, clearly labeled solid hazardous waste container.[3]

  • Container Labeling: Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream (e.g., dichloromethane, ethanol).[5] Also, indicate the specific hazards using appropriate pictograms or a hazard warning system like NFPA or HMIS.[5]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be under the control of laboratory personnel and away from ignition sources or incompatible materials.[3][4] Ensure the container is kept closed except when adding waste.[3]

  • Disposal Request: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.

cluster_lab Laboratory Operations cluster_disposal Disposal Process generation Waste Generation (e.g., Synthesis with This compound) segregation Waste Segregation (Solid vs. Liquid) generation->segregation Collect containerization Containerization (Compatible, Sealed Containers) segregation->containerization Place in labeling Proper Labeling ('Hazardous Waste', Contents, Hazards) containerization->labeling Apply storage Temporary Storage (Satellite Accumulation Area) labeling->storage Store in pickup Waste Pickup Request (via EHS or Contractor) storage->pickup Initiate transport Licensed Transporter pickup->transport Collects facility Hazardous Waste Facility transport->facility Delivers to incineration Final Disposal (Incineration) facility->incineration Processes for

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Compliance

In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][9] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for managing hazardous waste in a research setting.[10] Key requirements include proper waste determination, container management, and timely removal of waste from the laboratory.[4][10] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific hazardous waste management plan.[4]

References

Essential Safety and Logistics for Handling 3,4-Dichloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling hazardous chemicals. This guide provides immediate, essential safety and logistical information for the handling and disposal of 3,4-Dichloro-2-methylaniline, a compound that is toxic and presents significant health risks upon exposure.

Hazard Summary

This compound is classified as a hazardous substance. It is harmful if swallowed and toxic when in contact with skin or inhaled. The compound is a skin irritant and can cause serious eye irritation or damage.[1][2][3] It may also lead to respiratory irritation and allergic skin reactions.[2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[2]

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCauses serious eye damage/irritation.[1][2][3]
Skin SensitizationMay cause an allergic skin reaction.[2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][4]
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory when handling this compound. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers should be readily accessible.[6]

Protection TypePPE RecommendationCitations
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[2][7]
Hand Protection Use chemically resistant gloves, such as nitrile rubber.[5]
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential splashing, impervious and fire/flame resistant clothing should be considered.[2][5]
Respiratory Protection If ventilation is insufficient or if dusts/vapors are generated, use a full-face respirator or a FFP3 type mask.[2][8]

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]

  • Handling : Avoid all personal contact, including inhalation of dust or vapors.[9] Do not eat, drink, or smoke in the work area.[2]

  • Spill Management : In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or dry sand.[5] Collect the spillage and place it in a suitable, labeled container for disposal.[9][10]

  • First Aid :

    • If on skin : Immediately take off all contaminated clothing and wash the skin with plenty of soap and water.[1]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2]

    • If inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration.[6][7]

    • If swallowed : Rinse the mouth and seek immediate medical attention.[2][11]

Disposal Plan

The disposal of this compound and its containers must be managed through a licensed hazardous waste disposal company.[5]

  • Waste Collection : Collect any waste containing this compound, including the pure compound, contaminated solutions, and cleaning materials, in a designated and compatible hazardous waste container.[5]

  • Labeling : The waste container must be clearly labeled with the chemical name and prominent hazard symbols (e.g., "Toxic," "Environmental Hazard").[5]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[6][7]

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.[5][12] Avoid releasing the chemical into the environment.[2]

Workflow for Safe Handling and Disposal

start Start: Receive Chemical prep Preparation: - Don correct PPE - Work in fume hood start->prep handling Handling: - Avoid personal contact - No eating/drinking/smoking prep->handling spill_check Spill Occurred? handling->spill_check spill_management Spill Management: - Evacuate and contain - Use absorbent material spill_check->spill_management Yes waste_collection Waste Collection: - Segregate hazardous waste - Use designated container spill_check->waste_collection No spill_management->waste_collection labeling Labeling: - Chemical name - Hazard symbols waste_collection->labeling storage Storage: - Cool, dry, ventilated area - Away from incompatibles labeling->storage disposal Disposal: - Contact EHS/Contractor - Follow regulations storage->disposal end End: Process Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.